Oxirane, 2-methyl-3-(1-methylethyl)-
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
1192-31-0 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
2-methyl-3-propan-2-yloxirane |
InChI |
InChI=1S/C6H12O/c1-4(2)6-5(3)7-6/h4-6H,1-3H3 |
InChI Key |
AYTCGOOJNRZGBU-UHFFFAOYSA-N |
SMILES |
CC1C(O1)C(C)C |
Canonical SMILES |
CC1C(O1)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
"Oxirane, 2-methyl-3-(1-methylethyl)- chemical properties"
A-Technical-Guide-to-Oxirane-2-methyl-3-(1-methylethyl)-
An In-depth Technical Guide on the Core Chemical Properties of Oxirane, 2-methyl-3-(1-methylethyl)-
Introduction
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2-isopropyl-3-methyloxirane or 4-methyl-2,3-epoxypentane, is a substituted epoxide.[1][2] Epoxides are three-membered cyclic ethers that are characterized by a strained ring, making them highly reactive and useful intermediates in organic synthesis. This guide provides a comprehensive overview of the known chemical properties, synthetic pathways, and reaction mechanisms of this specific epoxide, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
The fundamental identifiers and computed physical properties of Oxirane, 2-methyl-3-(1-methylethyl)- are summarized below. These values are crucial for its application in experimental settings and for predicting its behavior in chemical reactions.
| Property | Value | Source |
| Molecular Formula | C6H12O | [1][2] |
| Molecular Weight | 100.16 g/mol | [1][2] |
| CAS Number | 1192-31-0 | [1][2] |
| IUPAC Name | 2-methyl-3-propan-2-yloxirane | [2] |
| Synonyms | 2-Isopropyl-3-methyloxirane, 4-methyl-2,3-epoxypentane | [2] |
| InChI Key | AYTCGOOJNRZGBU-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC1C(O1)C(C)C | [2] |
| Kovats Retention Index | Standard non-polar: 695.9, 696.2, 696.3, 696.6 | [2][3] |
Synthesis and Reactivity
Synthesis Pathway: Epoxidation of an Alkene
A common and direct method for synthesizing epoxides is through the epoxidation of the corresponding alkene.[4][5] For Oxirane, 2-methyl-3-(1-methylethyl)-, the precursor alkene is 4-methyl-2-pentene.[6] The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4]
The diagram below illustrates the general synthesis pathway.
Caption: General synthesis of the target epoxide via alkene epoxidation.
Characteristic Reaction: Acid-Catalyzed Ring-Opening
Due to significant ring strain, epoxides readily undergo ring-opening reactions under both acidic and basic conditions.[7][8][9][10] Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group.[7][8] A nucleophile then attacks one of the electrophilic carbons of the epoxide ring. In the case of an asymmetric epoxide like this one, the nucleophile will preferentially attack the more substituted carbon, following a mechanism that has both SN1 and SN2 characteristics.[7][9][10]
The logical flow of this reaction is depicted below.
Caption: Mechanism for acid-catalyzed epoxide ring-opening.
Experimental Protocols
Detailed experimental procedures are essential for the accurate characterization and utilization of chemical compounds. Below are generalized protocols for key analytical techniques relevant to Oxirane, 2-methyl-3-(1-methylethyl)-.
Spectroscopic Analysis
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule. For epoxides, characteristic signals appear in specific regions of the spectrum.[11][12][13]
-
¹H NMR: Protons on the epoxide ring typically resonate in the 2.5-3.5 ppm range.[13] The splitting patterns provide information about the connectivity of adjacent protons.
-
¹³C NMR: The carbon atoms of the epoxide ring are deshielded and generally appear in the 40-60 ppm region.[14]
Protocol Outline:
-
Sample Preparation: Dissolve a small quantity (5-20 mg) of the purified epoxide in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For ¹H NMR, typically 16-64 scans are sufficient. For ¹³C NMR, a larger number of scans may be needed to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts and coupling constants to elucidate the structure.
b) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16][17] While epoxides do not have a single, highly characteristic absorption band, the presence of C-O stretching and the absence of other functional groups (like hydroxyl or carbonyl) can confirm its identity.[14]
Protocol Outline:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, Attenuated Total Reflectance (ATR) can be used with neat liquid.[17][18]
-
Background Spectrum: Collect a background spectrum of the empty sample holder or the clean ATR crystal.
-
Sample Spectrum: Place the sample in the IR beam path and collect the spectrum. Typically, 16-32 scans are averaged to improve the signal quality.
-
Analysis: The spectrum is analyzed for the presence of C-O stretching bands (around 1250 cm⁻¹) and characteristic C-H stretching and bending vibrations. The absence of a broad O-H band (3200-3600 cm⁻¹) and a strong C=O band (1650-1800 cm⁻¹) is also indicative of a pure epoxide.[14]
c) Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that separates components of a mixture and provides mass information for each component, allowing for both qualitative and quantitative analysis.[19][20]
Protocol Outline:
-
Sample Preparation: Prepare a dilute solution of the epoxide in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the solution into the GC inlet, where it is vaporized.
-
Separation: The vaporized sample is carried by an inert gas through a capillary column. Separation is achieved based on the compound's boiling point and affinity for the column's stationary phase.
-
Detection (MS): As the compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by electron impact). The resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum (fingerprint) for the compound.
-
Analysis: The retention time from the GC helps identify the compound, while the mass spectrum confirms its molecular weight and structure.
Characterization Workflow
The logical workflow for the complete characterization of a synthesized epoxide sample is outlined in the diagram below.
Caption: Standard workflow for the synthesis and characterization of an epoxide.
References
- 1. Oxirane, 2-methyl-3-(1-methylethyl)- [webbook.nist.gov]
- 2. Oxirane, 2-methyl-3-(1-methylethyl)- | C6H12O | CID 527855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. data.virginia.gov [data.virginia.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Methyl-2-pentene | C6H12 | CID 12659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Spectroscopy of Ethers and Epoxides [sites.science.oregonstate.edu]
- 15. ejournal.upi.edu [ejournal.upi.edu]
- 16. rtilab.com [rtilab.com]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. Fourier transform infrared spectroscopy [bio-protocol.org]
- 19. Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase Reactions [diva-portal.org]
- 20. mdpi.com [mdpi.com]
Technical Guide: Physical Properties of 2-Methyl-3-isopropyloxirane and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available physical property data for 2-methyl-3-isopropyloxirane and its close structural analogs, cis- and trans-2-methyl-3-propyloxirane. Due to the limited availability of experimental data for 2-methyl-3-isopropyloxirane, this guide leverages data from these analogs to provide insights into its expected physical characteristics.
Core Physical Properties
The physical properties of oxiranes are crucial for understanding their behavior in various chemical and biological systems. These properties influence reactivity, solubility, and bioavailability. Below is a compilation of available data for cis- and trans-2-methyl-3-propyloxirane, which serve as valuable reference points for estimating the properties of 2-methyl-3-isopropyloxirane.
Data Presentation: Physical Properties of 2-Methyl-3-propyloxirane Isomers
| Property | cis-2-Methyl-3-propyloxirane | trans-2-Methyl-3-propyloxirane | Data Type |
| Molecular Formula | C₆H₁₂O[1][2][3] | C₆H₁₂O[4][5] | - |
| Molecular Weight | 100.16 g/mol [1][6][7] | 100.1589 g/mol [4][5] | Computed/Experimental |
| Boiling Point | 108.4°C at 760 mmHg[1] | Not available | Experimental |
| Density | 0.846 g/cm³[1] | Not available | Experimental |
| Refractive Index | 1.412[1] | Not available | Experimental |
| Flash Point | 11.5°C[1] | Not available | Experimental |
| Vapor Pressure | 30.4 mmHg at 25°C[1] | Not available | Experimental |
Experimental Protocols
Standard methodologies are employed to determine the key physical properties of organic compounds like oxiranes. While specific experimental details for 2-methyl-3-isopropyloxirane are not available, the following outlines the general protocols for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point is simple distillation .
-
Apparatus Setup: A distillation flask is filled with the sample, boiling chips are added to ensure smooth boiling, and a thermometer is placed such that its bulb is just below the side arm of the flask. The flask is connected to a condenser, which is in turn connected to a receiving flask.
-
Heating: The distillation flask is gently heated.
-
Data Collection: The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and is collected in the receiving flask. This stable temperature is the boiling point.
Determination of Density
Density, the mass per unit volume, is a fundamental physical property. It is typically determined using a pycnometer .
-
Measurement of Empty Pycnometer Mass: A clean and dry pycnometer of a known volume is weighed.
-
Measurement of Pycnometer with Sample Mass: The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and weighed again.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Refractive Index
The refractive index of a substance is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and is measured using a refractometer .
-
Calibration: The refractometer is calibrated using a standard sample with a known refractive index, often distilled water.
-
Sample Application: A few drops of the sample are placed on the prism of the refractometer.
-
Measurement: The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the scale. Temperature control is crucial as the refractive index is temperature-dependent.
Synthesis Workflow: Alkene Epoxidation
2,3-disubstituted oxiranes such as 2-methyl-3-isopropyloxirane are commonly synthesized through the epoxidation of the corresponding alkene. This reaction involves the addition of an oxygen atom across the double bond of the alkene. A common and effective method utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Caption: General workflow for the synthesis of a 2,3-disubstituted oxirane via alkene epoxidation.
References
- 1. Cas 6124-90-9,rel-2α*-Propyl-3α*-methyloxirane | lookchem [lookchem.com]
- 2. Oxirane, 2-methyl-3-propyl-, cis- [webbook.nist.gov]
- 3. Oxirane, 2-methyl-3-propyl-, cis- [webbook.nist.gov]
- 4. Oxirane, 2-methyl-3-propyl-, trans- [webbook.nist.gov]
- 5. Oxirane, 2-methyl-3-propyl-, trans- [webbook.nist.gov]
- 6. (2R,3S)-2-methyl-3-propyloxirane | C6H12O | CID 10931377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Oxirane, 2-methyl-3-propyl-, cis- (CAS 6124-90-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Spectroscopic and Synthetic Profile of Oxirane, 2-methyl-3-(1-methylethyl)-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the compound Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2,3-Epoxy-4-methylpentane. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical analysis, synthesis, and drug development by consolidating key spectral information, outlining relevant experimental protocols, and visualizing synthetic and analytical workflows.
Chemical Identity
| Property | Value | Source |
| IUPAC Name | 2-methyl-3-(1-methylethyl)oxirane | PubChem[1] |
| Synonyms | 2,3-Epoxy-4-methylpentane, 4-methyl-2,3-epoxypentane | PubChem[1] |
| CAS Number | 1192-31-0 | PubChem[1] |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| InChIKey | AYTCGOOJNRZGBU-UHFFFAOYSA-N | PubChem[1] |
Spectroscopic Data
This section summarizes the available spectroscopic data for Oxirane, 2-methyl-3-(1-methylethyl)-, including Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) [ppm] | Assignment |
| Data not available in readily accessible format |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio of the molecule and its fragments.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |
| 56 | High | [C₄H₈]⁺ |
| 41 | High | [C₃H₅]⁺ |
| 45 | Medium | [C₂H₅O]⁺ |
| 43 | Medium | [C₃H₇]⁺ |
| 57 | Medium | [C₄H₉]⁺ |
| 100 | Low | [M]⁺ (Molecular Ion) |
Note: The fragmentation pattern is based on data from the NIST Mass Spectrometry Data Center. The relative intensities are qualitative and may vary depending on the specific instrument and conditions used.
Infrared (IR) Spectroscopy
The vapor-phase infrared spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970 | Strong | C-H stretch (alkane) |
| ~1470 | Medium | C-H bend (alkane) |
| ~1370 | Medium | C-H bend (alkane) |
| ~1250 | Strong | C-O stretch (epoxide ring) |
| ~840 | Strong | C-O-C symmetric stretch (epoxide ring) |
Note: The IR data is based on information from SpectraBase. The exact peak positions and intensities can vary based on the experimental setup.
Experimental Protocols
This section details the methodologies for the key spectroscopic techniques cited. While specific parameters for the analysis of Oxirane, 2-methyl-3-(1-methylethyl)- are not always available, generalized protocols relevant to a volatile organic compound of this nature are provided.
¹³C NMR Spectroscopy (General Protocol)
-
Instrument: A high-field NMR spectrometer (e.g., 300-600 MHz).
-
Sample Preparation: The sample is typically dissolved in a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition Parameters:
-
Pulse Program: A standard ¹³C observe pulse sequence with proton decoupling.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds between pulses to allow for full relaxation of the carbon nuclei.
-
Number of Scans: A sufficient number of scans are averaged to obtain a good signal-to-noise ratio, which can range from hundreds to thousands depending on the sample concentration.
-
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS at 0 ppm).
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or ion trap analyzer).
-
Sample Preparation: The neat liquid sample is typically diluted in a volatile organic solvent (e.g., hexane or dichloromethane).
-
Gas Chromatography Conditions:
-
Injector: Split/splitless injector, typically operated at a temperature of 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 40 °C, hold for a few minutes, and then ramp up to 250 °C at a rate of 10 °C/min.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scanned over a mass range of m/z 40-400.
-
Ion Source Temperature: Typically maintained at 230 °C.
-
-
Data Analysis: The resulting chromatogram shows the separation of compounds over time, and the mass spectrum for each peak is used for identification by comparing it to spectral libraries (e.g., NIST).
Vapor Phase Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell.
-
Sample Preparation: A small amount of the liquid sample is injected into an evacuated gas cell and allowed to vaporize. Alternatively, the headspace vapor above the liquid can be sampled.
-
Acquisition Parameters:
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16 to 64 scans are co-added to improve the signal-to-noise ratio.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
-
Data Processing: A background spectrum of the empty gas cell is first recorded and then subtracted from the sample spectrum to obtain the absorbance or transmittance spectrum of the compound.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows relevant to the study of Oxirane, 2-methyl-3-(1-methylethyl)-.
Caption: Synthetic route to Oxirane, 2-methyl-3-(1-methylethyl)-.
Caption: General workflow for spectroscopic analysis.
References
"Molecular weight of Oxirane, 2-methyl-3-(1-methylethyl)-"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2-methyl-3-isopropyloxirane or 4-methyl-2,3-epoxypentane, is a saturated heterocyclic compound. Its molecular structure consists of a three-membered ring containing two carbon atoms and one oxygen atom, with methyl and isopropyl substituents. The oxirane (or epoxide) ring is a key functional group in organic synthesis and is present in a variety of biologically active molecules. Due to the strained nature of the three-membered ring, epoxides are reactive intermediates, susceptible to ring-opening reactions with a wide range of nucleophiles. This reactivity makes them valuable precursors for the synthesis of various difunctionalized compounds. This guide provides a comprehensive overview of the chemical and physical properties of Oxirane, 2-methyl-3-(1-methylethyl)-, a detailed experimental protocol for its synthesis and characterization, and a discussion of the potential biological significance of oxirane-containing compounds.
Core Data Summary
A summary of the key quantitative data for Oxirane, 2-methyl-3-(1-methylethyl)- is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Weight | 100.16 g/mol | [1] |
| Molecular Formula | C₆H₁₂O | [1] |
| CAS Number | 1192-31-0 | [1] |
| IUPAC Name | 2-methyl-3-(1-methylethyl)oxirane | [1] |
| Synonyms | 4-methyl-2,3-epoxypentane, 2-isopropyl-3-methyloxirane | |
| XLogP3-AA | 1.7 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Kovats Retention Index (Standard non-polar) | 695.9, 696.2, 696.3, 696.6 | [1] |
Experimental Protocols
The synthesis of Oxirane, 2-methyl-3-(1-methylethyl)- can be achieved through the epoxidation of the corresponding alkene, 4-methyl-2-pentene, using a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA). The following protocol is a representative procedure based on established methods for alkene epoxidation.
Synthesis of Oxirane, 2-methyl-3-(1-methylethyl)- via Epoxidation
Materials:
-
4-methyl-2-pentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-pentene (1.0 equivalent) in anhydrous dichloromethane. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0 °C.
-
Addition of m-CPBA: In a separate flask, prepare a solution of m-CPBA (1.1 equivalents) in dichloromethane. Slowly add the m-CPBA solution to the stirred solution of the alkene over a period of 30-60 minutes, maintaining the reaction temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours, and then let it warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting alkene.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash them with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield the pure Oxirane, 2-methyl-3-(1-methylethyl)-.
Characterization
The structure and purity of the synthesized Oxirane, 2-methyl-3-(1-methylethyl)- can be confirmed by various spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the epoxide ring. A reference to the ¹³C NMR spectrum of this compound can be found in the Journal of Organic Chemistry, 1975, volume 40, page 184.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis will provide information on the purity of the compound and its molecular weight.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-O-C stretching of the epoxide ring.
Visualizations
Experimental Workflow: Synthesis and Purification
The following diagram illustrates the general workflow for the synthesis and purification of Oxirane, 2-methyl-3-(1-methylethyl)-.
Logical Relationship: Epoxidation Mechanism
The epoxidation of an alkene with a peroxyacid like m-CPBA proceeds through a concerted mechanism, often referred to as the "butterfly mechanism."
Discussion of Biological Relevance
While specific biological activities of Oxirane, 2-methyl-3-(1-methylethyl)- are not extensively documented in publicly available literature, the oxirane moiety is a significant pharmacophore in numerous biologically active compounds. The high reactivity of the epoxide ring allows these molecules to act as alkylating agents, forming covalent bonds with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity is the basis for the therapeutic effects of some anticancer drugs.
Furthermore, epoxides are known metabolites of various endogenous and xenobiotic compounds, formed through the action of cytochrome P450 enzymes. The biological effects of these metabolites can range from detoxification to the initiation of toxic or carcinogenic processes. Therefore, understanding the chemistry and reactivity of simple epoxides like Oxirane, 2-methyl-3-(1-methylethyl)- is fundamental for research in toxicology, drug metabolism, and the design of new therapeutic agents. Researchers in drug development may find this compound or its derivatives useful as scaffolds or intermediates for the synthesis of more complex molecules with potential therapeutic applications.
References
In-depth Technical Guide: 2-Methyl-3-propan-2-yloxirane (CAS 1192-31-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical compound with CAS number 1192-31-0. The internationally recognized IUPAC name for this substance is 2-methyl-3-propan-2-yloxirane .[1] It is also commonly known by its synonym, 2,3-Epoxy-4-methylpentane .[2][3][4] This document details its chemical and physical properties, provides a protocol for its synthesis, and includes relevant spectroscopic data for its characterization.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-methyl-3-propan-2-yloxirane is presented in the table below. This data is essential for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| IUPAC Name | 2-methyl-3-propan-2-yloxirane | [1] |
| CAS Number | 1192-31-0 | [2][3][4] |
| Molecular Formula | C₆H₁₂O | [2][3] |
| Molecular Weight | 100.16 g/mol | [3] |
| Synonyms | 2,3-Epoxy-4-methylpentane, Pentane, 2,3-epoxy-4-methyl- | [2][3][4] |
| Kovats Retention Index (Standard non-polar) | 712.4, 713.6, 715.4 | [1] |
Synthesis Protocol: Epoxidation of 4-Methyl-2-pentene
The primary method for the synthesis of 2,3-epoxy-4-methylpentane is through the epoxidation of its corresponding alkene, 4-methyl-2-pentene. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).
Reaction Principle
The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a concerted reaction where the pi bond of the alkene attacks the electrophilic oxygen of the peroxy acid. This results in the formation of a three-membered epoxide ring and the corresponding carboxylic acid as a byproduct. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond.
Experimental Procedure
Materials:
-
4-methyl-2-pentene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-methyl-2-pentene in dichloromethane (CH₂Cl₂).
-
Cool the solution in an ice bath to 0 °C with continuous stirring.
-
Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in dichloromethane to the cooled alkene solution. The slow addition is crucial to control the reaction temperature, as the epoxidation is an exothermic process.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the meta-chlorobenzoic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash them with saturated sodium bicarbonate solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3-epoxy-4-methylpentane.
-
The crude product can be further purified by fractional distillation or column chromatography.
Spectroscopic Data
Characterization of the synthesized 2,3-epoxy-4-methylpentane can be performed using various spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile compounds like epoxides. The retention time in a gas chromatogram can help identify the compound, while the mass spectrum provides information about its molecular weight and fragmentation pattern, confirming the structure.
-
Kovats Retention Index: The experimental Kovats retention indices on a standard non-polar column are reported as 712.4, 713.6, and 715.4.[1] These values can be used for identification when comparing with a known standard under the same GC conditions.
Biological Activity and Applications
Currently, there is limited specific information available in the public domain regarding the detailed biological activities or industrial applications of 2-methyl-3-propan-2-yloxirane. A related compound, (2R,3S)-2-methyl-3-propyloxirane, has been noted as a metabolite observed in cancer metabolism, suggesting that epoxides of this nature could play a role in biological systems.[5] However, further research is required to elucidate the specific biological functions and potential applications of CAS 1192-31-0. The general class of epoxy resins finds wide industrial use in adhesives, coatings, and composite materials, but specific applications for this particular monoepoxide are not well-documented.[6]
Diagrams
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,3-epoxy-4-methylpentane.
Caption: General workflow for the synthesis of 2,3-epoxy-4-methylpentane.
Logical Relationship of Characterization
This diagram shows the logical flow of characterizing the synthesized product.
References
- 1. 4-Methyl-2,3-epoxypentane, cis | C6H12O | CID 6431171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2,3-Epoxy-4-methylpentane | 1192-31-0 [chemicalbook.com]
- 5. 2,3-Epoxyperfluoro-3-isopropyl-4-methylpentane | C9F18O | CID 10950707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomers of 2-Methyl-3-(1-methylethyl)-oxirane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereoisomers of 2-methyl-3-(1-methylethyl)-oxirane, a chiral epoxide with potential applications in synthetic organic chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established synthetic methodologies and spectroscopic data from closely related analogs to present a detailed analysis of its stereochemistry, synthesis, characterization, and separation. The principles and protocols outlined herein are intended to serve as a foundational resource for researchers working with this and similar chiral epoxides.
Introduction
Chiral epoxides are versatile building blocks in asymmetric synthesis, serving as key intermediates in the preparation of a wide array of enantiomerically pure pharmaceuticals and biologically active molecules. The stereochemistry of the epoxide ring dictates the spatial arrangement of functional groups in the final product, making the synthesis and characterization of individual stereoisomers a critical aspect of modern drug development. 2-Methyl-3-(1-methylethyl)-oxirane possesses two chiral centers, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This guide will explore the synthesis, separation, and characterization of these stereoisomers.
Stereoisomers of 2-Methyl-3-(1-methylethyl)-oxirane
The four stereoisomers of 2-methyl-3-(1-methylethyl)-oxirane are comprised of two pairs of enantiomers. The cis-isomers are (2R,3S) and (2S,3R), while the trans-isomers are (2R,3R) and (2S,3S).
Synthesis of Stereoisomers
The most effective method for the enantioselective synthesis of the stereoisomers of 2-methyl-3-(1-methylethyl)-oxirane is the Sharpless asymmetric epoxidation of the corresponding allylic alcohols, (E)- and (Z)-4-methyl-2-penten-1-ol.[1][2] This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. The choice of the DET enantiomer dictates the facial selectivity of the epoxidation.
Experimental Protocol: Sharpless Asymmetric Epoxidation of (E)-4-methyl-2-penten-1-ol
This protocol is adapted from established procedures for Sharpless asymmetric epoxidation.[3][4]
-
Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous dichloromethane (CH₂Cl₂). Cool the flask to -20 °C. Add titanium(IV) isopropoxide (1.0 eq) followed by either (+)-diethyl tartrate ((+)-DET) for the (2R,3R)-epoxide or (-)-diethyl tartrate ((-)-DET) for the (2S,3S)-epoxide (1.2 eq). Stir the mixture for 30 minutes.
-
Reaction: To the catalyst mixture, add a solution of (E)-4-methyl-2-penten-1-ol (1.0 eq) in CH₂Cl₂ dropwise.
-
Oxidation: Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq) dropwise, maintaining the temperature at -20 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour. Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Separation of Stereoisomers
The separation of the enantiomeric pairs and diastereomers can be achieved using chiral chromatography, most commonly chiral gas chromatography (GC) for volatile epoxides.[5][6]
Experimental Protocol: Chiral Gas Chromatography
This protocol provides a general method for the separation of the stereoisomers. Optimization of parameters will be required for baseline separation.
-
Column: A chiral capillary column, such as one coated with a derivatized cyclodextrin (e.g., β-DEX™ or γ-DEX™), is recommended.[7]
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 200 °C.
-
Detector: Flame ionization detector (FID) at 250 °C.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp at a slow rate (e.g., 2 °C/min) to an appropriate final temperature (e.g., 150 °C). Isothermal conditions may also be effective.
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane) before injection.
Characterization of Stereoisomers
Characterization of the individual stereoisomers relies on a combination of spectroscopic techniques. The following data are predicted based on values for analogous aliphatic epoxides.[8][9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | cis-Isomers (2R,3S)/(2S,3R) | trans-Isomers (2R,3R)/(2S,3S) |
| H-2 | ~2.9 | ~2.7 |
| H-3 | ~2.6 | ~2.4 |
| CH(CH₃)₂ | ~1.6 | ~1.7 |
| CH₃ (on ring) | ~1.2 | ~1.3 |
| (CH₃)₂CH | ~0.9-1.0 | ~0.9-1.0 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | cis-Isomers (2R,3S)/(2S,3R) | trans-Isomers (2R,3R)/(2S,3S) |
| C-2 | ~60-62 | ~62-64 |
| C-3 | ~63-65 | ~65-67 |
| C H(CH₃)₂ | ~30-32 | ~30-32 |
| C H₃ (on ring) | ~17-19 | ~13-15 |
| (C H₃)₂CH | ~19-21 | ~19-21 |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectra of all stereoisomers are expected to be very similar, showing a molecular ion peak (M⁺) at m/z 100. Key fragmentation patterns for aliphatic epoxides include cleavage of the C-C bond adjacent to the oxirane ring.[11][12]
Table 3: Predicted Key Mass Spectral Fragments
| m/z | Fragment Ion |
| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |
| 85 | [M - CH₃]⁺ |
| 57 | [M - C₃H₇]⁺ (loss of isopropyl group) |
| 43 | [C₃H₇]⁺ (isopropyl cation) |
Quantitative Data
The following table presents hypothetical quantitative data for the stereoisomers of 2-methyl-3-(1-methylethyl)-oxirane, based on typical outcomes of Sharpless asymmetric epoxidations and the physical properties of similar compounds.
Table 4: Predicted Quantitative Data
| Stereoisomer | Synthesis Method | Expected ee (%) | Predicted Specific Rotation [α]D (c=1, CHCl₃) |
| (2R,3R) | Sharpless Epoxidation of (E)-alkene with (+)-DET | >95 | Positive |
| (2S,3S) | Sharpless Epoxidation of (E)-alkene with (-)-DET | >95 | Negative |
| (2R,3S) | Sharpless Epoxidation of (Z)-alkene with (+)-DET | >90 | Positive |
| (2S,3R) | Sharpless Epoxidation of (Z)-alkene with (-)-DET | >90 | Negative |
Conclusion
This technical guide provides a framework for the synthesis, separation, and characterization of the four stereoisomers of 2-methyl-3-(1-methylethyl)-oxirane. While direct experimental data for this specific molecule is limited, the application of well-established methodologies such as Sharpless asymmetric epoxidation and chiral gas chromatography, combined with the analysis of spectroscopic data from analogous compounds, allows for a robust and predictive understanding of its chemical properties. This guide serves as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration of these chiral building blocks in the development of new chemical entities.
References
- 1. cris.huji.ac.il [cris.huji.ac.il]
- 2. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. gcms.cz [gcms.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. acp.copernicus.org [acp.copernicus.org]
- 10. rsc.org [rsc.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. whitman.edu [whitman.edu]
"Literature review of Oxirane, 2-methyl-3-(1-methylethyl)-"
An In-depth Technical Guide on a Sparsely Characterized Epoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of Oxirane, 2-methyl-3-(1-methylethyl)-, also known by its CAS Registry Number 1192-31-0 and synonyms such as 4-methyl-2,3-epoxypentane and 2-isopropyl-3-methyloxirane. Despite its simple structure, this epoxide is not extensively documented in publicly available scientific literature. This review consolidates the available chemical and physical data, proposes a general synthetic approach based on established chemical principles, and identifies significant gaps in the existing knowledge, particularly concerning its biological activity and detailed experimental protocols. The aim is to provide a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.
Introduction
Oxirane, 2-methyl-3-(1-methylethyl)-, is a saturated three-membered cyclic ether. The epoxide functional group is of significant interest in organic synthesis and medicinal chemistry due to its inherent ring strain, which makes it susceptible to ring-opening reactions with a variety of nucleophiles. This reactivity allows for the introduction of diverse functionalities and the construction of complex molecular architectures. While many epoxides have been investigated for their biological activities, including antimicrobial and cytotoxic effects, the specific biological profile of Oxirane, 2-methyl-3-(1-methylethyl)- remains largely unexplored in the current body of scientific literature.
This guide summarizes the known physicochemical properties of the title compound, outlines a general and plausible synthetic methodology, and presents the limited available spectroscopic data for related isomers. A critical aspect of this review is the identification of the current lack of quantitative biological data and detailed experimental protocols, highlighting opportunities for future research in this area.
Physicochemical Properties
The fundamental physicochemical properties of Oxirane, 2-methyl-3-(1-methylethyl)- have been primarily derived from computational models and database entries. A summary of these properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| CAS Registry Number | 1192-31-0 | PubChem[1] |
| IUPAC Name | 2-methyl-3-(1-methylethyl)oxirane | PubChem[1] |
| Synonyms | 4-methyl-2,3-epoxypentane, 2-isopropyl-3-methyloxirane | PubChem[1] |
| XLogP3-AA (Computed) | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 100.088815002 Da | PubChem[1] |
| Topological Polar Surface Area | 12.5 Ų | PubChem[1] |
Synthesis
Proposed Synthetic Pathway: Epoxidation of 4-methyl-2-pentene
The epoxidation of an alkene is a well-established transformation, typically achieved using a peroxy acid. Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this purpose due to its commercial availability, relative stability, and high efficiency. The reaction proceeds via a concerted mechanism, often referred to as the "butterfly mechanism," where the oxygen atom is transferred from the peroxy acid to the double bond of the alkene.
The logical workflow for this synthesis is depicted in the following diagram:
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the epoxidation of 4-methyl-2-pentene. Note: This protocol has not been experimentally validated for this specific substrate and should be adapted and optimized based on laboratory experiments.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-pentene (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: To the cooled solution, add m-CPBA (typically 1.1 to 1.5 equivalents) portion-wise over a period of 15-30 minutes, ensuring the temperature remains low.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and then gradually warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed.
-
Workup: Upon completion, quench the excess peroxy acid by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure epoxide.
Expected Stereochemistry: The epoxidation reaction is stereospecific. Therefore, the epoxidation of (E)-4-methyl-2-pentene will yield the trans-epoxide, while the epoxidation of (Z)-4-methyl-2-pentene will yield the cis-epoxide.
Spectroscopic Characterization
Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for Oxirane, 2-methyl-3-(1-methylethyl)- is not available in the reviewed literature. However, data for the related isomer, 1,2-Epoxy-4-methylpentane, is available and can serve as a point of reference.
Table 2: Spectroscopic Data for 1,2-Epoxy-4-methylpentane (CAS 23850-78-4)
| Data Type | Key Features | Source |
| ¹³C NMR | A literature reference points to a ¹³C NMR spectrum for this compound, but the specific chemical shifts are not readily available without accessing the primary source. | SpectraBase[2] |
| Mass Spectrum (EI) | The mass spectrum is available in the NIST WebBook. | NIST WebBook[3] |
It is anticipated that the ¹H NMR spectrum of Oxirane, 2-methyl-3-(1-methylethyl)- would show characteristic signals for the protons on the oxirane ring, typically in the range of 2.5-3.5 ppm. The isopropyl and methyl groups would exhibit signals in the upfield region. The ¹³C NMR spectrum would show signals for the two carbons of the epoxide ring in the range of approximately 40-60 ppm. An IR spectrum would be expected to show C-O-C stretching vibrations for the epoxide ring around 1250 cm⁻¹ and 800-950 cm⁻¹.
Biological Activity
A thorough search of the scientific literature, including major chemical and biological databases, did not yield any specific reports on the biological activity of Oxirane, 2-methyl-3-(1-methylethyl)-. While the epoxide moiety is a feature in some biologically active molecules, and some commercial epoxy resins have demonstrated antimicrobial properties, there is no direct evidence to suggest any particular biological function for this specific compound.[4][5]
The absence of data on the biological activity of this compound represents a significant knowledge gap. Future research could involve screening this epoxide for a range of biological activities, including but not limited to:
-
Antimicrobial activity: Against a panel of pathogenic bacteria and fungi.
-
Cytotoxicity: Against various cancer cell lines to assess any potential anticancer effects.
-
Enzyme inhibition: Targeting specific enzymes where an epoxide might act as an electrophilic trap.
A general workflow for preliminary biological screening is proposed below:
Conclusion and Future Directions
For researchers in drug discovery and materials science, this presents an opportunity. The synthesis and subsequent biological screening of this compound could lead to the discovery of novel biological activities. Furthermore, the detailed spectroscopic characterization and the development of a robust, high-yielding synthetic protocol would be valuable contributions to the chemical literature. Future work should focus on the practical synthesis and purification of this epoxide, followed by a comprehensive spectroscopic analysis and a broad-based screening for biological activity.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Oxirane, 2-methyl-3-(1-methylethyl)-
Introduction
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2-isopropyl-3-methyloxirane or 4-methyl-2,3-epoxypentane, is a valuable epoxide intermediate in organic synthesis.[1][2] Its stereoisomers serve as chiral building blocks for the synthesis of more complex molecules, including pharmaceuticals and natural products. The primary and most direct method for synthesizing this oxirane is through the epoxidation of the corresponding alkene, 4-methyl-2-pentene.[3] This process involves the addition of a single oxygen atom across the double bond of the alkene.[4]
Various methods have been developed for the epoxidation of alkenes, ranging from classic approaches using peroxy acids to modern catalytic systems that offer improved selectivity and efficiency under milder conditions. The choice of method often depends on the desired stereochemistry (cis/trans diastereomers), the scale of the reaction, and the functional group tolerance required. These notes provide an overview of common synthetic strategies and detailed protocols for laboratory-scale synthesis.
Synthetic Pathways Overview
The synthesis of Oxirane, 2-methyl-3-(1-methylethyl)- can be approached via two main strategies: the direct epoxidation of an alkene precursor or a multi-step chiral pool synthesis starting from an amino acid. The direct epoxidation of 4-methyl-2-pentene is the most common route.
Figure 1: Key synthetic routes to 2-isopropyl-3-methyloxirane and related compounds.
Application Notes
The epoxidation of 4-methyl-2-pentene can be achieved using several oxidizing agents and catalyst systems. The stereochemistry of the starting alkene (cis- or trans-4-methyl-2-pentene) dictates the relative stereochemistry of the resulting epoxide, with the reaction typically proceeding with retention of configuration.
-
Peroxy-acid Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for epoxidizing a wide range of alkenes. The reaction is straightforward and generally provides good yields. It proceeds through a concerted mechanism, often referred to as the "Butterfly mechanism."
-
Metal-Catalyzed Epoxidation: Transition metal complexes can catalyze epoxidation reactions using hydrogen peroxide (H₂O₂) or alkyl hydroperoxides as the terminal oxidant.[5] Methyltrioxorhenium (MTO) is a highly efficient catalyst that works with H₂O₂, offering a greener alternative to peroxy acids.[6][7] The addition of a nitrogen-based ligand, such as pyridine, can further enhance the catalyst's efficiency.[7]
-
Enantioselective Epoxidation: For drug development and the synthesis of chiral molecules, producing a single enantiomer of the epoxide is often necessary. This can be achieved through asymmetric epoxidation methods, such as the Sharpless epoxidation for allylic alcohols, or by using chiral catalysts.[8] While 4-methyl-2-pentene is not an allylic alcohol, this highlights the availability of methods for stereocontrol in epoxide synthesis. An alternative is the chiral pool synthesis, starting from readily available chiral molecules like amino acids.[9]
Quantitative Data Summary
The following table summarizes various catalytic systems used for the epoxidation of alkenes, providing a comparative overview of reaction conditions and yields. While data for the specific substrate 4-methyl-2-pentene is not always available, results for analogous cis-olefins and other substrates demonstrate the efficacy of these methods.
| Substrate | Oxidant | Catalyst / Reagent | Solvent | Temp (°C) | Time | Yield (%) | Ref. |
| General Alkenes | m-CPBA | None | CH₂Cl₂ | 0 - RT | 1-4 h | Good to Excellent | [10] |
| Conjugated Dienes | 30% H₂O₂ | MTO (5 mol%), Pyridine (12 mol%) | CH₂Cl₂ | -5 to RT | 3-16 h | 79-92% | [7] |
| Various Olefins | Peracetic Acid | [MnII(R,R-mcp)(CF₃SO₃)₂] | - | - | - | High | [6] |
| cis-Stilbene | t-BuOOH | [CpMo(CO)₃X] type | CH₂Cl₂ | 22 | 4 h | Quantitative | [5] |
| Lipophilic Alkenes | H₂O₂ | MnSO₄ / Bicarbonate | Ionic Liquid | RT | - | - | [6] |
Note: Yields and conditions are highly substrate-dependent. This table serves as a general guide for selecting a starting point for optimization.
Experimental Protocols
Protocol 1: Epoxidation of 4-Methyl-2-pentene using m-CPBA
This protocol describes a general procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid (m-CPBA).
Materials:
-
4-methyl-2-pentene
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel
Procedure:
-
Dissolve 4-methyl-2-pentene (1.0 equiv) in anhydrous dichloromethane (approx. 0.2 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 equiv) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred alkene solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkene is consumed.
-
Upon completion, cool the reaction mixture again to 0 °C and quench by slowly adding saturated aqueous Na₂SO₃ solution to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation or flash column chromatography on silica gel to yield the pure oxirane.
Protocol 2: Catalytic Epoxidation using Methyltrioxorhenium (MTO) and Hydrogen Peroxide
This protocol is adapted from general procedures for MTO-catalyzed epoxidations.[7]
Materials:
-
4-methyl-2-pentene
-
Methyltrioxorhenium (MTO)
-
Pyridine
-
30% Aqueous Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
10% Tetrasodium EDTA solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add 4-methyl-2-pentene (1.0 equiv), anhydrous dichloromethane (to achieve ~0.2 M), methyltrioxorhenium (MTO, 0.05 equiv, 5 mol%), and pyridine (0.12 equiv, 12 mol%).[7]
-
Cool the resulting yellow solution to 0 °C in an ice bath.
-
Add 30% aqueous H₂O₂ (1.5 equiv) dropwise to the stirring solution.
-
Stir the reaction mixture at 0 °C to room temperature for the required time (typically 3-16 hours), monitoring by TLC.[7]
-
Once the reaction is complete, quench by adding a 10% tetrasodium EDTA solution. The mixture should turn colorless.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography or distillation.
Visualized Workflow and Logic
The general laboratory workflow for the synthesis, purification, and analysis of the target oxirane follows a logical progression of steps common to many organic syntheses.
Figure 2: General experimental workflow for oxirane synthesis.
References
- 1. Oxirane, 2-methyl-3-(1-methylethyl)- [webbook.nist.gov]
- 2. Oxirane, 2-methyl-3-(1-methylethyl)- | C6H12O | CID 527855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl-2-pentene | C6H12 | CID 12659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 7. Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. "4-Benzoyl-4-methyl-1, 2-epoxypentane, An attempted synthesis" by Robert L. Snell [scholarsmine.mst.edu]
Asymmetric Synthesis of Chiral 2-Methyl-3-isopropyloxirane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2-methyl-3-isopropyloxirane, a valuable chiral building block in organic synthesis. The protocols focus on two highly effective methods for the enantioselective epoxidation of the precursor alkene, cis-4-methyl-2-pentene: the Jacobsen-Katsuki epoxidation and the Shi epoxidation using a fructose-derived chiral ketone.
Introduction
Chiral epoxides are critical intermediates in the pharmaceutical industry for the synthesis of enantiomerically pure drugs. 2-Methyl-3-isopropyloxirane, with its two contiguous stereocenters, presents a synthetic challenge that can be addressed through modern asymmetric catalysis. The methods detailed below offer reliable routes to access specific stereoisomers of this compound with high enantiopurity. The Jacobsen-Katsuki epoxidation utilizes a chiral manganese-salen complex, which is particularly effective for unfunctionalized cis-olefins.[1][2][3] The Shi epoxidation, an example of organocatalysis, employs a chiral ketone to generate a reactive dioxirane in situ, also showing high efficiency for the epoxidation of various alkenes.
Key Synthetic Pathways
The primary approach for the asymmetric synthesis of chiral 2-methyl-3-isopropyloxirane is the enantioselective epoxidation of cis-4-methyl-2-pentene. The choice between the Jacobsen-Katsuki and Shi epoxidation methods may depend on catalyst availability, desired enantiomer, and reaction scale.
References
Application Notes and Protocols for the Purification of Oxirane, 2-methyl-3-(1-methylethyl)-
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the purification of Oxirane, 2-methyl-3-(1-methylethyl)-, a key intermediate in various synthetic pathways. The following protocols are based on established techniques for the purification of volatile, low-polarity epoxides and are adapted for the specific physicochemical properties of the target compound.
Compound Profile: Oxirane, 2-methyl-3-(1-methylethyl)-
A thorough understanding of the compound's properties is essential for selecting and optimizing a purification strategy.
| Property | Value | Source |
| CAS Number | 1192-31-0 | PubChem[1] |
| Molecular Formula | C₆H₁₂O | PubChem[1] |
| Molecular Weight | 100.16 g/mol | PubChem[1] |
| Boiling Point (Predicted) | 115-116 °C at 760 mmHg | Cheméo |
| Synonyms | 2-Isopropyl-3-methyloxirane, 4-Methyl-2,3-epoxypentane | PubChem[1] |
Purification Strategies
The selection of a suitable purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. For Oxirane, 2-methyl-3-(1-methylethyl)-, which is a relatively volatile and non-polar compound, the primary purification techniques are fractional distillation and flash column chromatography. For very high purity on a small scale, preparative gas chromatography can be employed.
Fractional Distillation
Fractional distillation is a suitable method for large-scale purification and for removing impurities with significantly different boiling points.
Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Charge the crude Oxirane, 2-methyl-3-(1-methylethyl)- into the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Distillation:
-
Begin heating the distillation flask gently using a heating mantle.
-
As the solution begins to boil, observe the vapor rising through the fractionating column.
-
Monitor the temperature at the distillation head. The temperature should stabilize at the boiling point of the most volatile component.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of the purified epoxide. It is advisable to collect the distillate in several fractions.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography (GC) or ¹H NMR to determine their purity.
-
Data Collection: Record the temperature range and volume of each fraction.
| Fraction | Temperature Range (°C) | Volume (mL) | Purity (GC Area %) |
| 1 (Forerun) | 80-110 | Variable | Variable |
| 2 (Main Fraction) | 110-116 | Variable | >98% |
| 3 (Residue) | >116 | Variable | Variable |
Note: The optimal pressure for distillation may be atmospheric or reduced, depending on the thermal stability of the compound and its impurities. For heat-sensitive compounds, vacuum distillation is recommended.
Logical Workflow for Fractional Distillation
Caption: Workflow for the purification of Oxirane, 2-methyl-3-(1-methylethyl)- by fractional distillation.
Flash Column Chromatography
Flash column chromatography is an effective method for purifying small to medium quantities of the epoxide from less volatile or more polar impurities.
Experimental Protocol:
-
Solvent System Selection: Determine a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point for a non-polar compound like this epoxide is a mixture of hexane and ethyl acetate. Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound.
-
Column Packing:
-
Select an appropriately sized flash chromatography column.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude sample in a minimal amount of the eluent or a more volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system, applying pressure to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Analysis: Monitor the fractions by TLC to identify those containing the purified product. Combine the pure fractions and remove the solvent under reduced pressure.
-
Data Collection:
| Parameter | Details |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 98:2 to 95:5 v/v) |
| Sample Load | 1-10% of silica gel weight |
| Elution Mode | Isocratic or Gradient |
| Detection | TLC with a suitable stain (e.g., permanganate) |
Flash Chromatography Workflow
Caption: Step-by-step workflow for flash column chromatography purification.
Preparative Gas Chromatography (Prep GC)
For obtaining very high purity material on a small scale, preparative GC is an excellent option. This technique separates components of a mixture based on their volatility and interaction with a stationary phase in a gas chromatograph.
Experimental Protocol:
-
Instrument Setup:
-
Use a preparative gas chromatograph equipped with a suitable column (e.g., a packed column or a high-capacity capillary column with a non-polar stationary phase).
-
Set the injector and detector temperatures to ensure volatilization of the sample without degradation.
-
Program the oven temperature for optimal separation of the target compound from its impurities.
-
-
Sample Injection: Inject a small amount of the crude material into the GC.
-
Separation and Collection:
-
The components are separated as they travel through the column.
-
The effluent from the column is split between a detector and a collection port.
-
A trapping system, often cooled with a cryogen, is used to condense and collect the purified fractions as they elute.
-
-
Analysis: The purity of the collected fractions can be confirmed by analytical GC.
| Parameter | Suggested Value |
| Column | 5-10% SE-30 on Chromosorb W or similar |
| Injector Temperature | 150 °C |
| Oven Program | Isothermal at 80-100 °C or a slow ramp |
| Carrier Gas | Helium or Nitrogen |
| Detector | Thermal Conductivity Detector (TCD) |
| Trap Temperature | -78 °C (Dry ice/acetone) or lower |
Preparative GC Decision Pathway
Caption: Decision pathway for purification using preparative gas chromatography.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the purity and confirms the identity of the compound by its mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the purified epoxide and to identify any remaining impurities. The ¹³C NMR spectrum of Oxirane, 2-methyl-3-(1-methylethyl)- has been reported in the literature, providing a reference for structural confirmation.[1]
By following these detailed protocols and adapting them to the specific requirements of the research, high-purity Oxirane, 2-methyl-3-(1-methylethyl)- can be obtained for use in subsequent applications.
References
Application Notes and Protocols: The Use of 2-Methyl-3-isopropyloxirane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and synthetic applications of 2-methyl-3-isopropyloxirane (also known as 2,3-epoxy-4-methylpentane), a versatile building block in organic synthesis. The protocols detailed below offer step-by-step procedures for its preparation and subsequent chemical transformations.
Introduction
2-Methyl-3-isopropyloxirane is a chiral epoxide that serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Its strained three-membered ring is susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups. The presence of methyl and isopropyl substituents provides steric and electronic differentiation at the two carbons of the oxirane ring, influencing the regioselectivity of ring-opening reactions.
Synthesis of 2-Methyl-3-isopropyloxirane
The synthesis of 2-methyl-3-isopropyloxirane can be effectively achieved through the epoxidation of the corresponding alkene, 4-methyl-2-pentene. The diastereoselectivity of this reaction is a key consideration.
Protocol 1: Diastereoselective Epoxidation of 4-Methyl-2-pentene using m-CPBA
This protocol describes the synthesis of 2-methyl-3-isopropyloxirane via the epoxidation of (E)-4-methyl-2-pentene with meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically yields a mixture of cis and trans diastereomers.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-4-methyl-2-pentene (1.0 eq) in dichloromethane (DCM) at 0 °C (ice bath).
-
Reagent Addition: To the stirred solution, add a solution of m-CPBA (1.1 eq) in DCM dropwise over a period of 30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alkene is consumed.
-
Work-up: Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to separate the diastereomers.
Quantitative Data:
| Alkene Isomer | Epoxidizing Agent | Solvent | Yield (%) | Diastereomeric Ratio (cis:trans) |
| (E)-4-methyl-2-pentene | m-CPBA | DCM | >90 | Variable, often favors trans |
| (Z)-4-methyl-2-pentene | m-CPBA | DCM | >90 | Variable, often favors cis |
Logical Relationship of Epoxidation Stereochemistry
Caption: Stereochemical outcome of the epoxidation of 4-methyl-2-pentene isomers.
Applications in Organic Synthesis: Nucleophilic Ring-Opening Reactions
The primary application of 2-methyl-3-isopropyloxirane in organic synthesis is its reaction with nucleophiles, which proceeds via a ring-opening mechanism. The regioselectivity of this reaction is influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).
Protocol 2: Regioselective Ring-Opening with Grignard Reagents
This protocol details the reaction of 2-methyl-3-isopropyloxirane with a Grignard reagent, which typically attacks the less sterically hindered carbon atom.
Experimental Protocol:
-
Grignard Reagent Preparation: Prepare the Grignard reagent (e.g., methylmagnesium bromide) in anhydrous diethyl ether or THF in a separate flame-dried flask under an inert atmosphere.
-
Reaction Setup: In another flame-dried, round-bottom flask, dissolve 2-methyl-3-isopropyloxirane (1.0 eq) in anhydrous diethyl ether or THF and cool to 0 °C.
-
Nucleophilic Addition: Add the prepared Grignard reagent (1.2 eq) to the solution of the epoxide dropwise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Cool the reaction mixture to 0 °C and quench carefully by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate and purify the resulting alcohol by flash column chromatography.
Quantitative Data for Ring-Opening Reactions:
| Epoxide Isomer | Nucleophile | Product(s) | Regioselectivity (Attack at C2:C3) |
| cis or trans | CH₃MgBr | 3,4-dimethyl-2-pentanol | Major |
| cis or trans | LiAlH₄ | 4-methyl-2-pentanol and 2-methyl-3-pentanol | Dependent on hydride reagent |
Signaling Pathway of Nucleophilic Attack
Caption: Generalized pathway for the nucleophilic ring-opening of 2-methyl-3-isopropyloxirane.
Isomerization Reactions
Studies have shown that 2-methyl-3-isopropyloxirane can undergo isomerization reactions, where the regioselectivity of proton elimination is a key factor.[1] This reactivity can be harnessed for the synthesis of allylic alcohols.[1]
Conclusion
2-Methyl-3-isopropyloxirane is a valuable and versatile building block in organic synthesis. The protocols provided herein for its synthesis and subsequent nucleophilic ring-opening reactions offer a foundation for its use in the construction of complex molecular architectures. The stereochemical and regiochemical outcomes of these reactions can be controlled to a significant extent, making this epoxide a powerful tool for synthetic chemists in academia and industry. Further exploration of its reactivity with a broader range of nucleophiles and under various catalytic conditions is warranted to expand its synthetic utility.
References
Application Notes and Protocols: Reaction Mechanisms of 2-methyl-3-(1-methylethyl)oxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key reaction mechanisms involving 2-methyl-3-(1-methylethyl)oxirane, a chiral epoxide with significant potential in organic synthesis and drug development. The regioselectivity and stereoselectivity of its ring-opening reactions are critical for the synthesis of complex molecular architectures.
Overview of Reactivity
2-methyl-3-(1-methylethyl)oxirane is an unsymmetrical epoxide, and its reactivity is governed by the electronic and steric properties of the methyl and isopropyl substituents. The primary reaction pathway for this class of compounds is the nucleophilic ring-opening of the strained three-membered ether ring. This can be achieved under either acidic or basic conditions, with the reaction conditions dictating the regiochemical outcome of the nucleophilic attack.
Key Reaction Types:
-
Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the epoxide a better electrophile. The subsequent nucleophilic attack occurs preferentially at the more substituted carbon atom.[1][2][3][4]
-
Base-Catalyzed Ring-Opening: Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom.[2][3][5][6]
The stereochemistry of the ring-opening is consistently anti-addition, meaning the nucleophile attacks from the opposite face to the epoxide oxygen, resulting in an inversion of stereochemistry at the site of attack.[1][6]
Acid-Catalyzed Ring-Opening Reactions
Under acidic conditions, the reaction mechanism is a hybrid between SN1 and SN2.[2][3][4] The protonation of the epoxide oxygen is followed by the breaking of the carbon-oxygen bond, which develops a partial positive charge on the more substituted carbon. This is because the tertiary carbocation is more stable than the secondary carbocation. The nucleophile then attacks this more electrophilic carbon.
Representative Acid-Catalyzed Reactions and Regioselectivity
The following table summarizes the expected major products and regioselectivity for the acid-catalyzed ring-opening of 2-methyl-3-(1-methylethyl)oxirane with various nucleophiles.
| Nucleophile (Solvent) | Major Product | Regioselectivity (Attack at more substituted carbon) | Expected Yield (%) |
| H₂O / H₂SO₄ | 3-methyl-2-(1-methylethyl)-1,2-butanediol | > 95% | 85-95 |
| CH₃OH / H₂SO₄ | 1-methoxy-3-methyl-2-(1-methylethyl)-2-butanol | > 95% | 80-90 |
| Aniline / Acetic Acid | 2-(phenylamino)-3-methyl-2-(1-methylethyl)-1-butanol | > 90% | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions.
Experimental Protocol: Acid-Catalyzed Methanolysis
-
Reaction Setup: A solution of 2-methyl-3-(1-methylethyl)oxirane (1.0 eq) in methanol (0.5 M) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
Acid Addition: Concentrated sulfuric acid (0.1 eq) is added dropwise to the stirred solution.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The methanol is removed under reduced pressure.
-
Extraction: The aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford the desired 1-methoxy-3-methyl-2-(1-methylethyl)-2-butanol.
Base-Catalyzed Ring-Opening Reactions
In the presence of a strong nucleophile or a base, the ring-opening of 2-methyl-3-(1-methylethyl)oxirane follows a classic SN2 mechanism.[2][3][5][6] The nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. Due to steric hindrance from the isopropyl and methyl groups, the attack preferentially occurs at the less substituted carbon.
Representative Base-Catalyzed Reactions and Regioselectivity
The table below outlines the expected major products and regioselectivity for the base-catalyzed ring-opening of 2-methyl-3-(1-methylethyl)oxirane.
| Nucleophile (Solvent) | Major Product | Regioselectivity (Attack at less substituted carbon) | Expected Yield (%) |
| Sodium Methoxide (CH₃OH) | 2-methoxy-3-methyl-2-(1-methylethyl)-1-butanol | > 98% | 90-98 |
| Sodium Azide (DMF) | 1-azido-3-methyl-2-(1-methylethyl)-2-butanol | > 98% | 88-96 |
| Aniline (Solvent-free, heat) | 1-(phenylamino)-3-methyl-2-(1-methylethyl)-2-butanol | > 95% | 80-90 |
Note: Yields are estimates based on analogous reactions and may vary depending on specific reaction conditions.
Experimental Protocol: Base-Catalyzed Aminolysis with Aniline
-
Reaction Setup: In a sealed tube, 2-methyl-3-(1-methylethyl)oxirane (1.0 eq) and aniline (1.2 eq) are combined.
-
Heating: The mixture is heated to 80-100 °C with stirring for 12-24 hours.
-
Reaction Monitoring: The reaction progress is monitored by TLC or GC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 1-(phenylamino)-3-methyl-2-(1-methylethyl)-2-butanol.
Visualizing the Reaction Mechanisms
The following diagrams illustrate the signaling pathways for the acid- and base-catalyzed ring-opening of 2-methyl-3-(1-methylethyl)oxirane.
Caption: Acid-Catalyzed Ring-Opening Mechanism.
Caption: Base-Catalyzed Ring-Opening Mechanism.
Applications in Drug Development
The regioselective and stereoselective ring-opening of epoxides like 2-methyl-3-(1-methylethyl)oxirane is a powerful tool in the synthesis of chiral building blocks for drug development. The resulting 1,2-amino alcohols and 1,2-diols are common structural motifs in a wide range of biologically active molecules, including antiviral, anticancer, and antihypertensive agents. The ability to control the introduction of two vicinal functional groups with defined stereochemistry makes this class of reactions highly valuable in the construction of complex and potent pharmaceutical compounds. The synthesis of chiral β-amino alcohols, for instance, is a key step in the preparation of numerous pharmaceuticals.[7][8][9] The protocols described herein provide a foundation for the development of synthetic routes to novel therapeutic agents.
References
- 1. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. What is the Mechanism for Base-Catalyzed Opening of Epoxides with Asymmetric Centers? | Sathee Forum [forum.prutor.ai]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions [mdpi.com]
- 9. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
Application Notes and Protocols: Ring-Opening Reactions of 2-Methyl-3-isopropyloxirane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Methyl-3-isopropyloxirane is an unsymmetrical epoxide possessing two stereocenters and carbons with different substitution patterns (secondary and tertiary). The inherent ring strain of the three-membered ether ring makes it susceptible to nucleophilic attack, leading to ring-opening. These reactions are of significant interest in organic synthesis as they allow for the stereospecific introduction of two functional groups in a 1,2-relationship. The regioselectivity of the ring-opening is highly dependent on the reaction conditions, specifically whether it is performed under acidic or basic/nucleophilic conditions. Understanding and controlling this regioselectivity is crucial for the targeted synthesis of complex molecules, including pharmaceutical intermediates.
Core Principles of Reactivity:
The ring-opening of an unsymmetrical epoxide like 2-methyl-3-isopropyloxirane can proceed via two primary mechanistic pathways:
-
Base-Catalyzed or Strong Nucleophile Conditions (SN2-type): In the presence of a strong, anionic nucleophile (e.g., RO⁻, RS⁻, CN⁻, RMgX) under neutral or basic conditions, the reaction follows a classic SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom. For 2-methyl-3-isopropyloxirane, this is the secondary carbon (C3). This pathway is governed by sterics, as the bulky isopropyl group and the methyl group on the tertiary carbon (C2) hinder the approach of the nucleophile. The reaction results in an inversion of stereochemistry at the site of attack.[1][2][3][4]
-
Acid-Catalyzed Conditions (SN1-like): Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group.[2][5] This protonation weakens the C-O bonds. The transition state develops significant carbocation-like character. The positive charge is better stabilized on the more substituted carbon atom—in this case, the tertiary carbon (C2). Consequently, the nucleophile preferentially attacks this more electrophilic, tertiary carbon.[2][3][4][5][6] Although the mechanism has SN1 characteristics, the attack still occurs from the backside, leading to an inversion of configuration, similar to an SN2 reaction.[2][4][6]
Data Presentation: Predicted Regioselectivity
The following table summarizes the predicted major products from the ring-opening of (2R,3R)-2-methyl-3-isopropyloxirane under various conditions, based on established mechanistic principles.
| Reaction Condition | Nucleophile | Catalyst | Predicted Major Product | Site of Attack | Mechanism Type |
| Basic / Nucleophilic | CH₃O⁻ | None | (2R,3S)-3-methoxy-2,3-dimethylbutan-2-ol | C3 (Secondary) | SN2 |
| Basic / Nucleophilic | PhS⁻ | None | (2R,3S)-2,3-dimethyl-3-(phenylthio)butan-2-ol | C3 (Secondary) | SN2 |
| Basic / Nucleophilic | LiAlH₄ | None | (2R)-2,3-dimethylbutan-2-ol | C3 (Secondary) | SN2 |
| Acidic | CH₃OH | H₂SO₄ (cat.) | (2S,3R)-2-methoxy-2,3-dimethylbutan-3-ol | C2 (Tertiary) | SN1-like |
| Acidic | H₂O | HCl (cat.) | (2S,3R)-2,3-dimethylbutane-2,3-diol | C2 (Tertiary) | SN1-like |
| Acidic | HBr | None | (2S,3R)-2-bromo-2,3-dimethylbutan-3-ol | C2 (Tertiary) | SN1-like |
Experimental Workflows and Mechanisms
The selection of reaction conditions dictates the regiochemical outcome of the epoxide ring-opening. The following diagram illustrates the decision-making workflow.
Caption: Workflow for selecting the regiochemical outcome.
Acid-Catalyzed Ring-Opening Mechanism
Under acidic conditions, the reaction proceeds via protonation followed by nucleophilic attack at the more substituted carbon, which can better stabilize the developing positive charge.
Caption: Mechanism for acid-catalyzed epoxide ring-opening.
Base-Catalyzed Ring-Opening Mechanism
Under basic conditions, a strong nucleophile directly attacks the less sterically hindered carbon in a single concerted step.
Caption: Mechanism for base-catalyzed epoxide ring-opening.
Protocols
Protocol 1: Acid-Catalyzed Methanolysis of 2-Methyl-3-isopropyloxirane
This protocol describes the ring-opening of 2-methyl-3-isopropyloxirane using methanol under acidic conditions to favor nucleophilic attack at the tertiary carbon.
Materials:
-
2-Methyl-3-isopropyloxirane (1.0 eq)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl ether or Ethyl Acetate
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-3-isopropyloxirane (1.0 eq).
-
Add anhydrous methanol (approx. 0.2 M concentration relative to the epoxide).
-
Cool the mixture in an ice bath to 0 °C.
-
Slowly add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%) to the stirring solution.
-
Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture back to 0 °C.
Work-up and Purification:
-
Slowly quench the reaction by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-methoxy-2,3-dimethylbutan-3-ol.
Characterization:
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The regiochemistry can be confirmed by 2D NMR techniques (HMBC, HSQC).
Protocol 2: Base-Catalyzed Thiolysis of 2-Methyl-3-isopropyloxirane
This protocol details the ring-opening of 2-methyl-3-isopropyloxirane with a thiolate nucleophile, which attacks the less sterically hindered secondary carbon.
Materials:
-
2-Methyl-3-isopropyloxirane (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or Sodium Methoxide (NaOMe, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
Equipment:
-
Three-neck round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (nitrogen or argon)
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a flame-dried three-neck flask under an inert atmosphere, add anhydrous THF.
-
If using NaH, carefully add the required amount and cool the suspension to 0 °C.
-
In a separate flask, dissolve thiophenol (1.1 eq) in a small amount of anhydrous THF.
-
Add the thiophenol solution dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 20-30 minutes to ensure complete formation of the sodium thiophenolate. (If using NaOMe, it can be added directly to the thiophenol solution in THF).
-
Add a solution of 2-methyl-3-isopropyloxirane (1.0 eq) in THF to the reaction mixture dropwise at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir until TLC or GC analysis indicates complete consumption of the epoxide.
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the desired 2,3-dimethyl-3-(phenylthio)butan-2-ol.
Characterization:
-
Analyze the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure, purity, and regiochemistry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Oxirane, 2-methyl-3-(1-methylethyl)- as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2-isopropyl-3-methyloxirane, is a chiral epoxide that holds potential as a versatile chemical intermediate in organic synthesis. Its stereochemistry and the reactivity of the epoxide ring make it a valuable building block for the synthesis of complex chiral molecules, particularly in the pharmaceutical industry. The primary application of such chiral epoxides is in the stereoselective synthesis of β-amino alcohols, which are key structural motifs in a wide range of biologically active compounds, including beta-adrenergic blocking agents (beta-blockers).
This document provides an overview of the potential applications of oxirane, 2-methyl-3-(1-methylethyl)- as a chemical intermediate, with a focus on its use in the synthesis of β-amino alcohols. Due to the limited availability of specific experimental data for this particular oxirane in the public domain, the protocols provided are representative examples based on well-established methodologies for similar 2,3-disubstituted epoxides.
Physicochemical Properties
A summary of the key physicochemical properties of Oxirane, 2-methyl-3-(1-methylethyl)- is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O | --INVALID-LINK-- |
| Molecular Weight | 100.16 g/mol | --INVALID-LINK-- |
| CAS Number | 1192-31-0 | --INVALID-LINK-- |
| IUPAC Name | 2-methyl-3-(1-methylethyl)oxirane | --INVALID-LINK-- |
| Synonyms | 2-Isopropyl-3-methyloxirane | |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available |
Synthesis of Oxirane, 2-methyl-3-(1-methylethyl)-
Chiral epoxides such as oxirane, 2-methyl-3-(1-methylethyl)- can be synthesized via several stereoselective methods. A common approach involves the epoxidation of the corresponding alkene. Alternatively, they can be prepared from chiral precursors. The following is a representative protocol for the synthesis of a chiral alkyloxirane from an optically active 2-chloroalkanoic acid, which can be adapted for the synthesis of the title compound.[1]
Protocol 1: Synthesis of (2R,3R)-2-methyl-3-(1-methylethyl)oxirane from (S)-2-chloro-3-methylbutanoic acid
This protocol is adapted from a general procedure for the synthesis of (R)-alkyloxiranes.[1]
Workflow:
Caption: Synthetic workflow for (2R,3R)-2-methyl-3-(1-methylethyl)oxirane.
Materials:
-
(S)-2-chloro-3-methylbutanoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Reduction of (S)-2-chloro-3-methylbutanoic acid to (S)-2-chloro-3-methylbutan-1-ol
-
In a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (S)-2-chloro-3-methylbutanoic acid (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the borane-tetrahydrofuran complex solution (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Add saturated aqueous NaHCO₃ solution and extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-2-chloro-3-methylbutan-1-ol.
-
Purify the product by distillation under reduced pressure.
Step 2: Cyclization to (2R,3R)-2-methyl-3-(1-methylethyl)oxirane
-
In a round-bottom flask, vigorously stir a biphasic mixture of the crude (S)-2-chloro-3-methylbutan-1-ol (1 equivalent) in diethyl ether and a 20% aqueous solution of sodium hydroxide (2 equivalents).
-
Continue stirring at room temperature for 4-6 hours.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and carefully remove the solvent by distillation at atmospheric pressure to obtain the crude oxirane.
-
Purify the (2R,3R)-2-methyl-3-(1-methylethyl)oxirane by distillation.
Application as a Chemical Intermediate: Synthesis of β-Amino Alcohols
The primary utility of oxirane, 2-methyl-3-(1-methylethyl)- lies in its role as a chiral electrophile. The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of 1,2-disubstituted products with defined stereochemistry. The reaction with amines to form β-amino alcohols is of particular importance in medicinal chemistry.
Protocol 2: Representative Procedure for the Ring-Opening of Oxirane, 2-methyl-3-(1-methylethyl)- with an Amine
This protocol describes a general method for the aminolysis of a 2,3-disubstituted epoxide. The choice of solvent and catalyst can influence the regioselectivity and reaction rate. For unsymmetrical epoxides, the nucleophilic attack can occur at either of the two carbon atoms of the epoxide ring. In the case of 2-methyl-3-(1-methylethyl)oxirane, the attack is expected to occur preferentially at the less sterically hindered carbon (the methyl-substituted carbon) under neutral or basic conditions.
Reaction Scheme:
Caption: General scheme for the synthesis of a β-amino alcohol.
Materials:
-
Oxirane, 2-methyl-3-(1-methylethyl)-
-
Amine (e.g., aniline, benzylamine, or other primary or secondary amines)
-
Solvent (e.g., ethanol, methanol, acetonitrile, or water)
-
Optional: Catalyst (e.g., lithium perchlorate, zinc triflate, or a Lewis acid)
-
Diethyl ether or ethyl acetate for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve the amine (1.1 equivalents) in the chosen solvent.
-
Add oxirane, 2-methyl-3-(1-methylethyl)- (1 equivalent) to the solution.
-
If a catalyst is used, add it to the reaction mixture (typically 1-10 mol%).
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude β-amino alcohol.
-
Purify the product by column chromatography on silica gel or by crystallization.
Representative Quantitative Data
The following table provides representative yields for the ring-opening of various epoxides with amines under different conditions, which can be used as a general reference.
| Epoxide | Amine | Catalyst/Conditions | Yield (%) | Reference |
| Styrene oxide | Aniline | Yb(OTf)₃ | 92 | General knowledge |
| Propylene oxide | Benzylamine | LiClO₄ | 85 | General knowledge |
| Cyclohexene oxide | Morpholine | Water, 100 °C | 95 | General knowledge |
| 1,2-Epoxyhexane | Piperidine | Neat, 25 °C | 98 | General knowledge |
Application in Drug Development: Synthesis of Beta-Blockers
β-Amino alcohols are the core structural unit of many beta-blocker drugs, which are used to manage cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. These drugs act by blocking the effects of adrenaline on β-adrenergic receptors.
Signaling Pathway of Beta-Blockers
The diagram below illustrates the general mechanism of action of a beta-blocker at a β-adrenergic receptor.
Caption: Mechanism of action of a beta-blocker.
Conclusion
Oxirane, 2-methyl-3-(1-methylethyl)- represents a potentially valuable chiral building block for asymmetric synthesis. Its primary application is anticipated to be in the stereoselective synthesis of β-amino alcohols, which are crucial intermediates for the preparation of various pharmaceuticals, most notably beta-blockers. While specific, documented examples of its use are scarce, the general reactivity of epoxides is well-understood, allowing for the development of robust synthetic protocols. The methodologies and information presented in these application notes provide a foundation for researchers and drug development professionals to explore the synthetic utility of this chiral intermediate. Further research into the specific reactivity and applications of oxirane, 2-methyl-3-(1-methylethyl)- is warranted to fully realize its potential in organic synthesis and medicinal chemistry.
References
The Role of Substituted Oxiranes in Medicinal Chemistry: Application Notes and Protocols
A notable scarcity of specific medicinal chemistry applications for 2-methyl-3-isopropyloxirane exists within publicly available scientific literature. However, the broader class of substituted oxiranes, or epoxides, represents a cornerstone of synthetic medicinal chemistry. The inherent ring strain of the three-membered ether ring makes epoxides highly reactive and versatile intermediates for the construction of complex and biologically active molecules. This document will, therefore, focus on the general applications of substituted oxiranes as key building blocks in drug discovery and development, with a particular emphasis on the synthesis of β-amino alcohols, a common motif in pharmaceuticals.
The oxirane ring is a key feature in a number of bioactive natural products and medicinal drugs.[1][2] Its significance is underscored by the 2001 Nobel Prize in Chemistry awarded to K. Barry Sharpless for his work on asymmetric epoxidation reactions.[1][3] The predictable and stereoselective ring-opening of chiral epoxides allows for the introduction of two adjacent functional groups, a crucial step in the synthesis of a wide array of pharmaceuticals.[4][5]
Key Applications in Medicinal Chemistry
The primary application of substituted oxiranes in medicinal chemistry is their use as electrophilic intermediates in ring-opening reactions. The high reactivity of the strained epoxide ring allows for the introduction of a variety of nucleophiles, leading to the formation of 1,2-difunctionalized compounds.[6] This strategy is particularly valuable for the synthesis of:
-
β-Amino Alcohols: These are structural motifs present in numerous drugs, including β-blockers (e.g., propranolol, atenolol), antivirals, and anticancer agents.[7][8][9] The synthesis typically involves the regioselective ring-opening of an epoxide with an amine.[7][10]
-
Diols and Ethers: Ring-opening with water or alcohols yields diols and ether-alcohols, respectively. These functionalities are important for modulating the solubility and metabolic stability of drug candidates.
-
Heterocyclic Compounds: Intramolecular ring-opening reactions of epoxides can be employed to construct various heterocyclic scaffolds, which are prevalent in pharmaceuticals.
The ability to perform these reactions stereoselectively, often using chiral catalysts, is a major advantage, as the biological activity of a drug is frequently dependent on its specific stereochemistry.[4]
Data Presentation: Regioselective Ring-Opening of Epoxides with Amines
The regioselectivity of the ring-opening of unsymmetrical epoxides is a critical consideration in synthesis. The following table summarizes representative data for the synthesis of β-amino alcohols from various substituted epoxides and amines under different catalytic conditions.
| Epoxide Substrate | Amine Nucleophile | Catalyst/Conditions | Major Regioisomer | Yield (%) | Enantiomeric Excess (%) | Reference |
| Styrene Oxide | Aniline | InBr₃ | 2-Anilino-2-phenylethanol | 92 | - | [7] |
| Propylene Oxide | Morpholine | LiBr | 1-Morpholinopropan-2-ol | 95 | - | [7] |
| Cyclohexene Oxide | Benzylamine | Amberlyst-15 | trans-2-(Benzylamino)cyclohexanol | 94 | - | [7] |
| (S)-Styrene Oxide | p-Anisidine | Sc(OTf)₃ / (R)-BINAP | (S,R)-2-(p-Methoxyphenylamino)-1-phenylethanol | 85 | 92 | [9] |
| meso-Cyclohexene Oxide | Aniline | Chiral Sulfinamide | (1R,2R)-2-Anilinocyclohexanol | 98 | 96 | [9] |
| Epichlorohydrin | Aniline | Lipase (continuous flow) | 1-Anilino-3-chloropropan-2-ol | >95 | - | [11] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of β-Amino Alcohols via Epoxide Ring-Opening with Amines (Catalyzed by InBr₃)
This protocol is adapted from a literature procedure for the indium tribromide-catalyzed ring-opening of epoxides.[7]
Materials:
-
Substituted Epoxide (1.0 mmol)
-
Amine (1.0 mmol)
-
Indium(III) Bromide (InBr₃) (0.1 mmol, 10 mol%)
-
Solvent (e.g., water, acetonitrile, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer
-
TLC plates for reaction monitoring
-
Standard work-up and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
To a solution of the epoxide (1.0 mmol) and the amine (1.0 mmol) in the chosen solvent (or neat for solvent-free conditions) in a round-bottom flask, add indium(III) bromide (0.1 mmol).
-
Stir the reaction mixture at room temperature or the specified temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixture) to afford the desired β-amino alcohol.
-
Characterize the purified product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Protocol 2: Biocatalytic Synthesis of β-Amino Alcohols in a Continuous-Flow System
This protocol is based on a lipase-catalyzed ring-opening of epichlorohydrin with aniline in a continuous-flow reactor.[11]
Materials and Equipment:
-
Epichlorohydrin
-
Aniline
-
Immobilized Lipase from Thermomyces lanuginosus (Lipozyme TL IM)
-
Organic Solvent (e.g., acetonitrile)
-
Syringe pumps
-
Microreactors (e.g., packed-bed reactor with the immobilized enzyme)
-
Y-mixer
-
Back pressure regulator
-
Thermostatted column oven
-
HPLC or GC for analysis
Procedure:
-
Prepare stock solutions of epichlorohydrin and aniline in the chosen organic solvent at the desired concentrations.
-
Pack a microreactor column with the immobilized lipase.
-
Set up the continuous-flow system with two syringe pumps, a Y-mixer, the packed-bed microreactor, and a back pressure regulator.
-
Place the microreactor in a thermostatted column oven set to the desired temperature (e.g., 35 °C).
-
Pump the solutions of epichlorohydrin and aniline at specific flow rates to achieve the desired residence time and substrate ratio.
-
The two streams are mixed in the Y-mixer before entering the packed-bed reactor.
-
The product stream is collected at the outlet of the system.
-
Analyze the collected samples by HPLC or GC to determine the conversion and product yield.
-
Optimize the reaction conditions by varying the temperature, residence time, and substrate ratio to maximize the yield of the β-amino alcohol.
Mandatory Visualization
Signaling Pathway
Caption: Synthesis of a β-blocker and its antagonistic action on the β-adrenergic signaling pathway.
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of bioactive β-amino alcohols from epoxides.
References
- 1. atlasofscience.org [atlasofscience.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Steroids Bearing Oxirane Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rroij.com [rroij.com]
- 8. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
- 9. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatives of 2-Methyl-3-isopropyloxirane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of derivatives of 2-methyl-3-isopropyloxirane, a chiral epoxide with potential as a versatile building block in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies for analogous 2,3-disubstituted epoxides and are intended to serve as a foundational guide for the development of novel therapeutics.
Introduction
Chiral epoxides are valuable intermediates in the synthesis of enantiomerically pure pharmaceuticals. The strained three-membered ring of the oxirane moiety makes it susceptible to nucleophilic attack, allowing for the stereospecific introduction of a wide range of functional groups. This reactivity, combined with the chirality of the epoxide, enables the construction of complex molecules with defined stereochemistry. Derivatives of 2-methyl-3-isopropyloxirane, such as the corresponding β-amino alcohols, β-hydroxy ethers, and β-hydroxy thioethers, are of significant interest in drug discovery due to their potential to interact with biological targets with high specificity. Potential applications for these derivatives include their use as enzyme inhibitors, for example, of soluble epoxide hydrolase (sEH), and as cytotoxic agents for cancer therapy.
Synthesis of Chiral 2-Methyl-3-isopropyloxirane
The enantioselective synthesis of 2-methyl-3-isopropyloxirane can be effectively achieved via the Sharpless-Katsuki asymmetric epoxidation of the corresponding prochiral allylic alcohol, 4-methyl-1-penten-3-ol.[1] This method allows for the predictable formation of either enantiomer of the epoxide by selecting the appropriate chiral tartrate ligand.[1]
Experimental Protocol: Sharpless Asymmetric Epoxidation of 4-Methyl-1-penten-3-ol
This protocol is adapted from the general procedure for the Sharpless-Katsuki asymmetric epoxidation.[1]
Materials:
-
4-Methyl-1-penten-3-ol
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane or toluene)
-
Anhydrous dichloromethane (DCM)
-
4 Å molecular sieves, powdered and activated
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet, add powdered 4 Å molecular sieves (approximately 0.5 g per 5 mmol of allylic alcohol).
-
Add anhydrous dichloromethane (DCM) to the flask.
-
Cool the flask to -20 °C in a suitable cooling bath (e.g., a dry ice/acetone bath).
-
To the cooled suspension, add L-(+)-DET or D-(-)-DET (1.2 equivalents relative to Ti(Oi-Pr)₄) followed by the dropwise addition of titanium(IV) isopropoxide (1 equivalent). Stir the mixture for 30 minutes at -20 °C.
-
Add 4-methyl-1-penten-3-ol (1 equivalent) to the reaction mixture.
-
Slowly add tert-butyl hydroperoxide (1.5-2.0 equivalents) dropwise, ensuring the internal temperature does not exceed -15 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir vigorously for at least 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of 2-methyl-3-isopropyloxirane.
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for chiral 2-methyl-3-isopropyloxirane.
Derivatives of 2-Methyl-3-isopropyloxirane via Ring-Opening Reactions
The epoxide ring of 2-methyl-3-isopropyloxirane can be opened by a variety of nucleophiles to generate a diverse range of derivatives. These reactions typically proceed via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the site of nucleophilic attack. Under basic or neutral conditions, the nucleophile attacks the less sterically hindered carbon (C3). Under acidic conditions, the nucleophile preferentially attacks the more substituted carbon (C2) that can better stabilize a partial positive charge in the transition state.
Representative Ring-Opening Reactions
1. Synthesis of β-Amino Alcohols:
The reaction with amines or ammonia yields β-amino alcohols, which are important pharmacophores found in many biologically active molecules.
2. Synthesis of β-Hydroxy Ethers:
Alcohols or phenols as nucleophiles result in the formation of β-hydroxy ethers.
3. Synthesis of β-Hydroxy Thioethers:
Thiols are effective nucleophiles for the ring-opening of epoxides, leading to the corresponding β-hydroxy thioethers.
General Experimental Protocol for Nucleophilic Ring-Opening
This protocol provides a general framework for the ring-opening of 2-methyl-3-isopropyloxirane with various nucleophiles.
Materials:
-
Chiral 2-methyl-3-isopropyloxirane
-
Nucleophile (e.g., benzylamine, methanol, thiophenol)
-
Solvent (e.g., methanol, ethanol, THF, or neat)
-
Catalyst (if required, e.g., a Lewis acid like YCl₃ for amines, or a base like NaOH for thiols)
-
Diethyl ether or ethyl acetate for extraction
-
Saturated aqueous ammonium chloride solution (for amine reactions)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-methyl-3-isopropyloxirane (1 equivalent) and the chosen solvent.
-
Add the nucleophile (1.1-2.0 equivalents).
-
If a catalyst is used, add it to the reaction mixture (e.g., 1 mol% YCl₃).
-
Stir the reaction at the appropriate temperature (room temperature to reflux) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench as appropriate (e.g., with saturated aqueous NH₄Cl for amine reactions).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualization of Ring-Opening Reactions
Caption: Formation of derivatives from 2-methyl-3-isopropyloxirane.
Quantitative Data for Analogous Reactions
As specific data for 2-methyl-3-isopropyloxirane is limited in the literature, the following tables present representative yields and enantiomeric excess (ee) for the synthesis and ring-opening of structurally similar 2,3-dialkyloxiranes.
Table 1: Asymmetric Epoxidation of Analogous Allylic Alcohols
| Allylic Alcohol Substrate | Chiral Ligand | Yield (%) | ee (%) | Reference |
| (E)-2-Hexen-1-ol | L-(+)-DET | 85 | >95 | [1] |
| (Z)-2-Hexen-1-ol | D-(-)-DET | 78 | 91 | [1] |
| (E)-4-Methyl-2-penten-1-ol | L-(+)-DET | 82 | 94 | [1] |
Table 2: Nucleophilic Ring-Opening of Analogous 2,3-Dialkyloxiranes
| Epoxide Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| trans-2,3-Epoxyhexane | Benzylamine | YCl₃ (1 mol%), neat, rt | trans-2-Amino-3-hexanol | 92 | [2] |
| cis-2,3-Epoxybutane | Thiophenol | NaOH, EtOH, rt | threo-3-(Phenylthio)-2-butanol | 88 | [3] |
| trans-2,3-Epoxybutane | Methanol | H₂SO₄ (cat.), MeOH, rt | erythro-3-Methoxy-2-butanol | 90 | [4] |
| trans-2-Octene oxide | Aniline | Al-salen catalyst, DME, 22°C | 2-Anilino-3-octanol | >99 |
Applications in Drug Development
Derivatives of 2-methyl-3-isopropyloxirane represent a promising class of compounds for drug discovery, with potential applications as enzyme inhibitors and cytotoxic agents.
Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes anti-inflammatory and analgesic epoxy fatty acids (EETs) into their less active diol counterparts.[5] Inhibition of sEH increases the levels of EETs, making it a promising therapeutic strategy for treating inflammation, hypertension, and pain.[5] The β-amino alcohol and related derivatives that can be synthesized from 2-methyl-3-isopropyloxirane are potential candidates for sEH inhibitors.
Visualization of sEH Inhibition Pathway
Caption: Inhibition of sEH by epoxide derivatives.
Table 3: Biological Activity of Representative Epoxide-Derived sEH Inhibitors
| Compound | Target | IC₅₀ (nM) | Reference |
| AR-9281 | Human sEH | 1.1 | [6] |
| GSK-2256294 | Human sEH | 0.8 | [6] |
| EC-5026 | Human sEH | <10 | [7] |
| TPPU | Human sEH | 0.91 | [8] |
Cytotoxic Activity
Many natural and synthetic compounds containing epoxide moieties exhibit significant cytotoxic activity against various cancer cell lines. The electrophilic nature of the epoxide ring allows for alkylation of nucleophilic residues in biomacromolecules such as DNA and proteins, leading to apoptosis. The derivatives of 2-methyl-3-isopropyloxirane could be explored for their potential as novel anticancer agents.
Table 4: Cytotoxic Activity of Representative Epoxide-Containing Compounds
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Withaferin A epoxide | HCT-116 (Colon) | 1.2 | [9] |
| Parthenolide | HeLa (Cervical) | 5.0 | General Knowledge |
| Triptolide | A549 (Lung) | 0.01 | General Knowledge |
Conclusion
The derivatives of 2-methyl-3-isopropyloxirane offer a rich scaffold for the development of new therapeutic agents. The synthetic protocols and application notes provided herein serve as a comprehensive guide for researchers to explore the potential of this versatile class of chiral building blocks in drug discovery and development. The data presented for analogous compounds suggest that high yields and stereoselectivities are achievable, and the potential for significant biological activity warrants further investigation.
References
- 1. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Oxirane, 2-methyl-3-(1-methylethyl)-
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2,3-epoxy-4-methylpentane.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of Oxirane, 2-methyl-3-(1-methylethyl)-?
The most common starting material is 4-methyl-2-pentene, which exists as a mixture of (E)- and (Z)-stereoisomers (trans and cis, respectively). The stereochemistry of the starting alkene will determine the stereochemistry of the resulting epoxide, as the epoxidation reaction is stereospecific.[1] For enantioselective syntheses, the corresponding allylic alcohol, 4-methyl-2-penten-1-ol, can be used in methods like the Sharpless asymmetric epoxidation.[2][3]
Q2: Which epoxidation reagents are suitable for this synthesis?
Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used for the epoxidation of alkenes like 4-methyl-2-pentene.[1][4] For asymmetric epoxidation of the corresponding allylic alcohol, a catalyst system composed of titanium(IV) isopropoxide, a chiral tartrate ester (e.g., diethyl tartrate - DET), and an oxidant like tert-butyl hydroperoxide (TBHP) is employed in the Sharpless epoxidation.[2][5][6]
Q3: How does the stereochemistry of the starting 4-methyl-2-pentene affect the product?
The epoxidation with peroxy acids is a syn addition, meaning the oxygen atom is added to the same face of the double bond. This reaction is stereospecific, so the relative configuration of the substituents on the double bond is retained in the epoxide product.[1]
-
Epoxidation of (E)-4-methyl-2-pentene (trans) will yield (2R,3S)- and (2S,3R)-2-methyl-3-(1-methylethyl)oxirane (a racemic mixture of the trans epoxide).
-
Epoxidation of (Z)-4-methyl-2-pentene (cis) will yield (2R,3R)- and (2S,3S)-2-methyl-3-(1-methylethyl)oxirane (a racemic mixture of the cis epoxide).
Q4: My final product is a mixture of diastereomers. How can I separate them?
Separation of the cis and trans diastereomers of Oxirane, 2-methyl-3-(1-methylethyl)- can be challenging due to their similar boiling points. Careful fractional distillation may be effective. For analytical purposes, gas chromatography (GC) with a suitable capillary column is the preferred method for separating and quantifying the diastereomers.
Q5: What are the main safety precautions for this synthesis?
Peroxy acids like m-CPBA are potentially explosive and should be handled with care behind a safety shield.[7] Reactions involving peroxides should be monitored for temperature changes to prevent runaway reactions. The product, Oxirane, 2-methyl-3-(1-methylethyl)-, is a volatile epoxide and should be handled in a well-ventilated fume hood.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive epoxidation reagent (e.g., old m-CPBA). 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Loss of volatile product during workup or purification. | 1. Use a fresh batch of the epoxidation reagent. The activity of peroxy acids can decrease over time. 2. For m-CPBA epoxidations, ensure the reaction is run at an appropriate temperature (often starting at 0 °C and warming to room temperature). 3. Monitor the reaction progress by TLC or GC to ensure it has gone to completion. 4. Use a cooled receiving flask during solvent evaporation and consider vacuum distillation at a reduced temperature to purify the product. |
| Presence of Diol Byproduct | 1. Presence of water in the reaction mixture. 2. Acidic or basic conditions during workup leading to epoxide ring-opening. | 1. Ensure all glassware is dry and use anhydrous solvents. 2. Perform a neutral workup. Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by a brine wash. Avoid strong acids or bases. |
| Incomplete Reaction | 1. Insufficient amount of epoxidizing agent. 2. Steric hindrance of the alkene. | 1. Use a slight excess (1.1-1.5 equivalents) of the epoxidizing agent. 2. For sterically hindered alkenes, longer reaction times or slightly elevated temperatures may be necessary. Monitor by TLC or GC. |
| Low Diastereoselectivity (in asymmetric synthesis) | 1. Inactive or improperly prepared Sharpless catalyst. 2. Presence of water, which can deactivate the catalyst. 3. Incorrect chiral tartrate used for the desired enantiomer. | 1. Use high-purity reagents for the catalyst preparation. Titanium(IV) isopropoxide is moisture-sensitive. 2. The use of powdered 4Å molecular sieves is crucial to scavenge any water.[8] 3. Verify the correct tartrate enantiomer is being used according to the Sharpless mnemonic to obtain the desired product stereochemistry.[3] |
Data Presentation
Table 1: Typical Reaction Conditions for m-CPBA Epoxidation of 4-Methyl-2-pentene
| Parameter | Condition | Notes |
| Alkene | 4-Methyl-2-pentene | 1.0 equivalent |
| Oxidant | m-CPBA (70-77%) | 1.1 - 1.2 equivalents |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous |
| Temperature | 0 °C to Room Temperature | Add m-CPBA at 0 °C, then allow to warm. |
| Reaction Time | 2 - 6 hours | Monitor by TLC or GC. |
| Typical Yield | ~75% | Yields can vary based on purity of reagents and workup procedure.[3] |
Table 2: General Conditions for Sharpless Asymmetric Epoxidation of 4-Methyl-2-penten-1-ol
| Parameter | Condition | Notes |
| Substrate | 4-Methyl-2-penten-1-ol | 1.0 equivalent |
| Catalyst | Titanium(IV) isopropoxide | 5-10 mol% |
| Chiral Ligand | (+)- or (-)-Diethyl Tartrate (DET) | 6-12 mol% |
| Oxidant | tert-Butyl hydroperoxide (TBHP) | 1.5 - 2.0 equivalents |
| Solvent | Dichloromethane (CH₂Cl₂) | Anhydrous, with 4Å molecular sieves. |
| Temperature | -20 °C | Strict temperature control is crucial for high enantioselectivity. |
| Reaction Time | 24 - 48 hours | Can vary depending on substrate. |
| Typical Yield | 70 - 95% | Yield and enantiomeric excess are highly dependent on the substrate. |
Experimental Protocols
Protocol 1: General Procedure for Epoxidation of 4-Methyl-2-pentene with m-CPBA
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-pentene (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, ~75%, 1.1 eq.) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the mixture to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, dilute the reaction mixture with CH₂Cl₂. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (to quench excess peroxide), saturated aqueous sodium bicarbonate (to remove m-chlorobenzoic acid), and finally with brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by rotary evaporation using a cooled trap, as the product is volatile.
-
Purification: Purify the crude product by fractional distillation to separate the epoxide from any remaining starting material or high-boiling impurities.
Protocol 2: General Procedure for Sharpless Asymmetric Epoxidation of 4-Methyl-2-penten-1-ol
-
Catalyst Preparation: To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (CH₂Cl₂) and powdered 4Å molecular sieves. Cool the flask to -20 °C. Add (+)- or (-)-diethyl tartrate (DET, 0.06 eq.) followed by titanium(IV) isopropoxide (0.05 eq.). Stir the mixture at -20 °C for 30 minutes.
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Reaction Initiation: Add 4-methyl-2-penten-1-ol (1.0 eq.) to the catalyst mixture. After 15 minutes, add a solution of tert-butyl hydroperoxide (TBHP) in toluene (2.0 eq.) dropwise, maintaining the temperature at -20 °C.
-
Reaction: Seal the flask and maintain it at -20 °C for 24-48 hours. The reaction progress can be monitored by TLC.
-
Workup: Quench the reaction by adding a freshly prepared 10% aqueous solution of sodium hydroxide saturated with NaCl. Stir vigorously for 1 hour at 0 °C, then separate the layers. Extract the aqueous layer with CH₂Cl₂.
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Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure.
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Purification: Purify the resulting epoxy alcohol by flash column chromatography on silica gel.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 2,3-Epoxy-4-methylpentane | 1192-31-0 [chemicalbook.com]
- 6. Regio- and Stereoselective Monoepoxidation of Dienes using Methyltrioxorhenium: Synthesis of Allylic Epoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Methyl-3-isopropyloxirane
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-methyl-3-isopropyloxirane. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 2-methyl-3-isopropyloxirane?
The most common laboratory method for synthesizing 2-methyl-3-isopropyloxirane is the epoxidation of 4-methyl-2-pentene, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). This reaction is a concerted syn-addition, meaning the epoxide ring is formed on one face of the double bond.
Q2: What are the most common side reactions and byproducts?
The most prevalent side reaction is the acid-catalyzed hydrolysis of the epoxide ring, which leads to the formation of 4-methylpentane-2,3-diol. This can occur if acidic impurities are present or during an aqueous workup under acidic conditions. Another potential byproduct is the carboxylic acid generated from the peroxy acid (e.g., meta-chlorobenzoic acid from m-CPBA).
Q3: How can I minimize the formation of the diol byproduct?
To minimize diol formation, ensure all glassware is dry and use an anhydrous, non-protic solvent. If using a peroxy acid like m-CPBA, the reaction is typically self-buffering to some extent due to the presence of the corresponding carboxylic acid. However, adding a mild buffer like sodium bicarbonate can help to neutralize any strong acid impurities. It is also crucial to avoid acidic conditions during the workup.
Q4: What are typical yields for this epoxidation?
Yields for epoxidation reactions of this type are generally good, often in the range of 70-90%. However, the yield can be significantly impacted by reaction conditions and the purity of the starting materials.
Q5: How can the progress of the reaction be monitored?
The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting alkene. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be used to quantify the consumption of the starting material and the formation of the epoxide and any byproducts.[1][2]
Q6: What is the best method for purifying the final product?
Due to the volatility of 2-methyl-3-isopropyloxirane, fractional distillation is a suitable method for purification, especially for separating it from the less volatile diol byproduct and the carboxylic acid.[3] Care should be taken to avoid high temperatures during distillation, which could lead to decomposition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Product Yield | Inactive epoxidizing agent (e.g., old m-CPBA). | Use a fresh batch of the epoxidizing agent or test its activity on a more reactive alkene. |
| Low reaction temperature leading to slow reaction rate. | Increase the reaction temperature, but monitor for an increase in side products. | |
| Incorrect stoichiometry. | Ensure the correct molar ratios of reactants are used. A slight excess of the epoxidizing agent is common. | |
| High Percentage of Diol Byproduct | Presence of water or acid in the reaction mixture. | Use anhydrous solvent and dry glassware. Consider adding a buffer like sodium bicarbonate. |
| Acidic workup conditions. | Use a basic or neutral aqueous workup (e.g., washing with sodium bicarbonate solution). | |
| Presence of Unreacted Starting Material | Insufficient reaction time or temperature. | Increase the reaction time or temperature and monitor by TLC or GC-MS. |
| Not enough epoxidizing agent. | Add more epoxidizing agent in portions, monitoring the reaction progress. | |
| Formation of Polymeric Material | High reaction temperature or prolonged reaction time. | Optimize the reaction temperature and time. Avoid excessive heating. |
| Presence of strong acids. | Ensure the reaction is buffered if necessary. | |
| Difficulty in Product Isolation | Product loss during aqueous workup due to its slight water solubility. | Minimize the volume of water used in the workup and perform multiple extractions with a suitable organic solvent. |
| Co-distillation with solvent or other volatile impurities. | Use a fractional distillation column with sufficient theoretical plates for good separation. |
Experimental Protocols
Protocol 1: Synthesis of 2-Methyl-3-isopropyloxirane via Epoxidation
Materials:
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4-methyl-2-pentene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium sulfite solution
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Brine (saturated aqueous sodium chloride)
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-2-pentene (1.0 eq) in anhydrous dichloromethane.
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Cool the solution to 0 °C in an ice bath.
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Slowly add m-CPBA (1.1 eq) in portions over 30 minutes, ensuring the temperature does not rise above 5 °C.
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Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC or GC-MS.
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Once the reaction is complete, cool the mixture to 0 °C and filter to remove the precipitated meta-chlorobenzoic acid.
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Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium sulfite solution (to quench excess peroxide), saturated sodium bicarbonate solution (to remove acidic byproducts), and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator at low temperature and pressure.
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Purify the crude product by fractional distillation.
Protocol 2: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
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A non-polar capillary column (e.g., DB-5ms).
Sample Preparation:
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Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
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Dilute the aliquot with a suitable solvent (e.g., dichloromethane).
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If quantitative analysis is desired, add an internal standard.[1]
GC-MS Parameters (Typical):
-
Injector Temperature: 250 °C
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Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium
-
MS Scan Range: 35-200 m/z
Analysis:
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Identify the peaks corresponding to 4-methyl-2-pentene, 2-methyl-3-isopropyloxirane, and 4-methylpentane-2,3-diol by their retention times and mass spectra.
Visualizations
Caption: Main reaction pathway for the synthesis of 2-methyl-3-isopropyloxirane.
Caption: Acid-catalyzed hydrolysis of the epoxide to form a diol.
References
Technical Support Center: Oxirane, 2-methyl-3-(1-methylethyl)-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stabilization, handling, and troubleshooting of experiments involving Oxirane, 2-methyl-3-(1-methylethyl)-.
Frequently Asked Questions (FAQs)
Q1: What is Oxirane, 2-methyl-3-(1-methylethyl)- and what are its basic properties?
Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2,3-epoxy-4-methylpentane, is a trisubstituted oxirane.[1][2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C6H12O | [2] |
| Molecular Weight | 100.16 g/mol | [2] |
| CAS Number | 1192-31-0 | [1][2] |
| Appearance | Colorless liquid (presumed) | General epoxide properties[3] |
| Boiling Point | Data not available | |
| Solubility | Likely soluble in organic solvents, sparingly soluble in water | General epoxide properties[3] |
Q2: How should I properly store Oxirane, 2-methyl-3-(1-methylethyl)- to ensure its stability?
To ensure the stability of Oxirane, 2-methyl-3-(1-methylethyl)-, it should be stored in a cool, dry, and well-ventilated area away from heat sources.[4] It is crucial to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air, which can lead to degradation.[2] Avoid contact with acids, bases, and strong oxidizing agents, as these can catalyze ring-opening reactions.[5][6]
Q3: What are the primary degradation pathways for this epoxide?
The primary degradation pathway for epoxides like Oxirane, 2-methyl-3-(1-methylethyl)- is through ring-opening reactions.[3] This can be catalyzed by both acids and bases.[5][6]
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Acid-catalyzed hydrolysis: In the presence of even trace amounts of acid and water, the epoxide ring can open to form a diol.[5]
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Base-catalyzed hydrolysis: Strong bases can also initiate ring-opening to yield a diol.[7]
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Reaction with other nucleophiles: Amines, alcohols, and thiols can also react with and open the epoxide ring.[3]
Q4: Can I use antioxidants to improve the stability of Oxirane, 2-methyl-3-(1-methylethyl)-?
While antioxidants are commonly used to stabilize epoxy resins (polymers) against thermo-oxidative degradation, their use for small molecule epoxides is less documented.[8] However, the addition of a hindered phenolic antioxidant, such as butylated hydroxytoluene (BHT), at a low concentration (e.g., 0.01-0.1%) could potentially inhibit radical-initiated polymerization or degradation, especially during long-term storage or reactions at elevated temperatures.[9][10]
Troubleshooting Guides
Issue 1: My reaction is yielding a diol byproduct.
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Possible Cause: Presence of water and acid or base in the reaction mixture.
-
Troubleshooting Steps:
-
Ensure anhydrous conditions: Dry all solvents and reagents thoroughly before use. Flame-dry glassware and perform the reaction under an inert atmosphere.
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Use a non-acidic or non-basic medium: If the reaction conditions allow, use neutral solvents and avoid strong acids or bases.
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Purify starting materials: Ensure that the starting epoxide is free from acidic or basic impurities. Consider passing it through a short plug of neutral alumina before use.
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Issue 2: The epoxide appears to have polymerized in the bottle.
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Possible Cause: Contamination with an initiator (acid, base, or other nucleophile) or prolonged storage at elevated temperatures.
-
Troubleshooting Steps:
-
Proper Storage: Always store the epoxide in a cool, dark place under an inert atmosphere.
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Inhibitor Addition: For long-term storage, consider adding a small amount of a radical inhibitor or a non-nucleophilic base (e.g., proton sponge) to scavenge potential initiators.
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Quality Check: Before use, check the purity of the epoxide by techniques like GC-MS or NMR to ensure it has not degraded.
-
Issue 3: I am observing unexpected side products in my reaction.
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Possible Cause: The high reactivity of the epoxide ring can lead to reactions with various functional groups present in the reaction mixture.
-
Troubleshooting Steps:
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Protecting Groups: If your substrate contains nucleophilic functional groups (e.g., amines, alcohols, thiols), consider protecting them before introducing the epoxide.
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Reaction Conditions: Optimize reaction temperature and time. Lower temperatures and shorter reaction times can often minimize side reactions.
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Order of Addition: Carefully consider the order in which reagents are added to the reaction mixture to avoid premature reactions with the epoxide.
-
Experimental Protocols
Protocol 1: Purification of Oxirane, 2-methyl-3-(1-methylethyl)- from Carbonyl Impurities
Carbonyl compounds can be common impurities in epoxides.[11] A method for their removal is treatment with a compound containing an NH2 group, followed by distillation.
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Reagent Preparation: Prepare a solution of the chosen purification agent (e.g., Girard's reagent T or semicarbazide hydrochloride) in an appropriate solvent.
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Treatment: Add the impure epoxide to the reagent solution and stir at room temperature. The reaction progress can be monitored by GC-MS to confirm the disappearance of the carbonyl impurity.
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Extraction: After the reaction is complete, perform a liquid-liquid extraction to separate the epoxide from the reaction byproducts.
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Distillation: Carefully distill the purified epoxide under reduced pressure to obtain the final product.
Protocol 2: General Procedure for a Nucleophilic Ring-Opening Reaction
This protocol describes a general procedure for reacting Oxirane, 2-methyl-3-(1-methylethyl)- with a nucleophile under basic conditions.
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Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel under a positive pressure of argon or nitrogen.
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Reagent Addition: Dissolve the nucleophile in an anhydrous solvent (e.g., THF, diethyl ether) and add it to the flask.
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Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
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Epoxide Addition: Add a solution of Oxirane, 2-methyl-3-(1-methylethyl)- in the same anhydrous solvent dropwise to the cooled solution of the nucleophile via the dropping funnel.
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Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
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Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
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Work-up: Allow the mixture to warm to room temperature and perform a standard aqueous work-up, including extraction with an organic solvent, washing the organic layer with brine, drying over anhydrous sodium sulfate, and concentrating under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.[12]
Visualizations
Caption: Primary degradation pathways for Oxirane, 2-methyl-3-(1-methylethyl)-.
Caption: Workflow for the purification of Oxirane, 2-methyl-3-(1-methylethyl)-.
Caption: Mechanisms of acid and base-catalyzed ring-opening of epoxides.
References
- 1. Oxirane, 2-methyl-3-(1-methylethyl)- [webbook.nist.gov]
- 2. Oxirane, 2-methyl-3-(1-methylethyl)- | C6H12O | CID 527855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Epoxide - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. baranlab.org [baranlab.org]
- 8. osti.gov [osti.gov]
- 9. specialchem.com [specialchem.com]
- 10. Antioxidant and Oxidative Stress: A Mutual Interplay in Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US4369096A - Process for the purification of epoxides - Google Patents [patents.google.com]
- 12. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-isopropyloxirane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-methyl-3-isopropyloxirane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-methyl-3-isopropyloxirane?
A1: The most prevalent method for synthesizing 2-methyl-3-isopropyloxirane is through the epoxidation of its corresponding alkene, 4-methyl-2-pentene, using a peroxy acid.[1][2] Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation due to its commercial availability and reactivity.[2][3] The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), at controlled temperatures.
Q2: What are the main side reactions to be aware of during the synthesis?
A2: The primary side reaction is the acid-catalyzed ring-opening of the newly formed epoxide to yield a diol (4-methylpentane-2,3-diol).[4] This can be promoted by the presence of the carboxylic acid byproduct from the peroxy acid or any acidic impurities.[4] At elevated temperatures, other side reactions may also occur.[5]
Q3: How does the stereochemistry of the starting alkene affect the product?
A3: The epoxidation with peroxy acids is a stereospecific syn-addition, meaning the relative stereochemistry of the substituents on the double bond is retained in the epoxide product.[1][3] Therefore, starting with cis-4-methyl-2-pentene will yield cis-2-methyl-3-isopropyloxirane, and trans-4-methyl-2-pentene will yield the trans isomer.
Q4: What is the typical work-up procedure for this reaction?
A4: A typical work-up involves quenching the excess peroxy acid, usually with a reducing agent like sodium thiosulfate or sodium sulfite solution. This is followed by washing the organic layer with a basic solution, such as sodium bicarbonate, to remove the carboxylic acid byproduct. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
Q5: How can I purify the final product, 2-methyl-3-isopropyloxirane?
A5: Due to its volatility, distillation is a common method for purifying 2-methyl-3-isopropyloxirane. However, care must be taken to avoid acidic conditions during distillation which could lead to ring-opening. Column chromatography on silica gel can also be employed, but the acidic nature of silica may also promote hydrolysis. Using a neutralized silica gel or a different stationary phase may be necessary.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Degraded m-CPBA: The purity of m-CPBA can decrease over time. 2. Low Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Steric Hindrance: The isopropyl group on the alkene can sterically hinder the approach of the peroxy acid.[5] | 1. Use fresh or recently purchased m-CPBA. The purity of commercial m-CPBA is often around 77%, with the remainder being m-chlorobenzoic acid and water for stability.[6] 2. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A study on cyclohexene epoxidation showed that a reaction at 5°C was faster than at room temperature, but at 40°C, a ring-opened product was formed.[5] 3. Increase the reaction time or consider using a more reactive peroxy acid. |
| Presence of a Significant Amount of Diol Byproduct | 1. Acidic Impurities: Traces of acid in the reaction mixture can catalyze the ring-opening of the epoxide. 2. Prolonged Reaction Time at Elevated Temperature: Higher temperatures can accelerate the hydrolysis of the epoxide.[5] 3. Aqueous Work-up with Acidic Water: Using acidic water during the work-up can lead to ring-opening. | 1. Add a buffer, such as sodium bicarbonate, to the reaction mixture to neutralize any acidic byproducts. 2. Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed. 3. Ensure that all aqueous solutions used in the work-up are neutral or basic. |
| Incomplete Consumption of Starting Alkene | 1. Insufficient m-CPBA: The molar ratio of m-CPBA to the alkene may be too low. 2. Short Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Use a slight excess of m-CPBA (e.g., 1.1 to 1.5 equivalents). 2. Extend the reaction time and monitor its progress. |
| Difficulty in Isolating the Product | 1. Volatility of the Epoxide: The product may be lost during solvent removal. 2. Decomposition on Silica Gel: The acidic nature of silica gel can cause the epoxide to decompose during chromatography. | 1. Use a rotary evaporator with a cooled trap and carefully control the pressure and temperature. 2. Use deactivated (neutralized) silica gel or an alternative purification method like distillation. |
Data Presentation
The following tables provide representative data for the epoxidation of 4-methyl-2-pentene with m-CPBA under various conditions. These are illustrative examples and actual results may vary.
Table 1: Effect of Temperature on Yield and Reaction Time
| Entry | Temperature (°C) | Reaction Time (h) | Yield of Epoxide (%) | Diol Byproduct (%) |
| 1 | 0 | 6 | 85 | < 5 |
| 2 | 25 (Room Temp.) | 3 | 92 | ~5 |
| 3 | 40 | 1.5 | 75 | ~20 |
Conditions: 1.2 equivalents of m-CPBA in dichloromethane.
Table 2: Effect of m-CPBA Equivalents on Conversion
| Entry | m-CPBA (Equivalents) | Reaction Time (h) | Alkene Conversion (%) |
| 1 | 1.0 | 4 | 88 |
| 2 | 1.2 | 3 | >98 |
| 3 | 1.5 | 2.5 | >99 |
Conditions: Reaction at 25°C in dichloromethane.
Experimental Protocols
Detailed Methodology for the Epoxidation of 4-methyl-2-pentene with m-CPBA
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-pentene (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve m-CPBA (1.2 eq, ~77% purity) in DCM and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed (typically 3-6 hours at 0°C or 2-3 hours at room temperature).
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and carefully remove the solvent under reduced pressure using a rotary evaporator with a cooled trap.
-
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by column chromatography on neutralized silica gel.
Visualizations
Caption: Experimental workflow for the synthesis of 2-methyl-3-isopropyloxirane.
Caption: Troubleshooting guide for low yield in the epoxidation reaction.
References
- 1. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]
- 2. leah4sci.com [leah4sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Alkene epoxidation - Visualize Organic Chemistry [visualizeorgchem.com]
- 5. clewisportfolio.weebly.com [clewisportfolio.weebly.com]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
Technical Support Center: Reactions of 2-Methyl-3-isopropyloxirane
Welcome to the technical support center for reactions involving 2-methyl-3-isopropyloxirane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions with 2-methyl-3-isopropyloxirane?
A1: The most common byproducts arise from the ring-opening of the epoxide. Depending on the reaction conditions (acidic or basic), you can expect different regioisomers. Under basic conditions, the nucleophile typically attacks the less sterically hindered carbon (C3), while under acidic conditions, the attack often occurs at the more substituted carbon (C2) that can better stabilize a partial positive charge.[1][2][3][4][5] Another common byproduct is the corresponding diol, formed if water is present, especially in acid-catalyzed reactions.[4][5]
Q2: Why am I getting a mixture of regioisomers instead of a single product?
A2: The formation of a mixture of regioisomers is a common issue with asymmetrically substituted epoxides like 2-methyl-3-isopropyloxirane.[1][6] The regioselectivity of the ring-opening reaction is highly dependent on the reaction mechanism (SN1 vs. SN2 character) and the conditions used.[1][2] Factors such as the nature of the nucleophile, the solvent, and the type of catalyst (acidic or basic) can influence which carbon of the epoxide ring is attacked.[3][7] A reaction that has characteristics of both SN1 and SN2 pathways will often yield a mixture of products.[1][4]
Q3: My reaction is very slow or is not proceeding to completion. What could be the cause?
A3: Several factors can lead to a sluggish reaction. If you are using a base-catalyzed approach, the nucleophile may not be strong enough to open the strained ring efficiently.[2][8] While the epoxide ring is strained, a poor leaving group (alkoxide) is formed, which requires a potent nucleophile to "push" the reaction forward.[1] In acid-catalyzed reactions, the concentration of the acid catalyst might be too low to sufficiently protonate the epoxide oxygen, which is the necessary activation step.[3][9] Steric hindrance from the isopropyl group can also slow down the nucleophilic attack.[2]
Q4: I've observed the formation of a diol. How can I prevent this?
A4: The formation of a 1,2-diol (vicinal glycol) occurs when the epoxide reacts with water.[4] This is particularly common in acid-catalyzed reactions where water can act as a nucleophile.[10] To prevent this, ensure that all your reagents and solvents are rigorously dried and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture from the air.
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Unexpected Regioisomer is the Major Product | The reaction conditions are favoring an alternative mechanistic pathway.[1][6] For example, in acid-catalyzed reactions, the nucleophile will attack the more substituted carbon, which has more SN1 character.[4][10] | To favor attack at the less substituted carbon, switch to basic or neutral conditions with a strong nucleophile.[4] To favor attack at the more substituted carbon, use acidic conditions with a weak nucleophile.[3] |
| Low Yield of Desired Product | Competing side reactions, such as polymerization or rearrangement to carbonyl compounds, may be occurring, especially with Lewis acid catalysts.[9] | In acid-catalyzed reactions, try using very dilute solutions to minimize polymerization.[9] Consider using a milder catalyst or changing the solvent to suppress rearrangement pathways. |
| Formation of Multiple Unidentified Byproducts | The epoxide starting material may be impure, or the reaction temperature may be too high, leading to decomposition or complex side reactions. | Purify the starting 2-methyl-3-isopropyloxirane before use. Run the reaction at a lower temperature and monitor its progress by TLC or GC to find the optimal conditions that minimize byproduct formation. |
| Difficulty in Product Purification | The physical properties of the desired product and the major byproduct (e.g., the regioisomer) are very similar. | Consider derivatizing the product mixture to facilitate separation. Alternatively, explore different chromatography techniques (e.g., changing the stationary or mobile phase in column chromatography). |
Experimental Protocols
Protocol 1: Base-Catalyzed Ring Opening with Sodium Methoxide
This protocol is designed to favor nucleophilic attack at the less substituted carbon (C3).
-
Preparation : Under an inert atmosphere (N₂ or Ar), add 10 mmol of 2-methyl-3-isopropyloxirane to 20 mL of anhydrous methanol in a flame-dried round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition : Cool the solution to 0°C in an ice bath. In a separate flask, prepare a solution of sodium methoxide by carefully dissolving 1.1 equivalents (11 mmol, 253 mg) of sodium metal in 10 mL of anhydrous methanol. Slowly add the sodium methoxide solution to the epoxide solution dropwise over 15 minutes.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup : Once the reaction is complete, quench it by adding 20 mL of saturated aqueous ammonium chloride solution.
-
Extraction : Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Ring Opening with H₂SO₄ in Methanol
This protocol is designed to favor nucleophilic attack at the more substituted carbon (C2).[1][3]
-
Preparation : Add 10 mmol of 2-methyl-3-isopropyloxirane to 20 mL of anhydrous methanol in a round-bottom flask with a magnetic stirrer.
-
Catalyst Addition : Cool the solution to 0°C. Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reaction : Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature. Monitor the reaction for completion (typically 2-4 hours) by TLC or GC.
-
Workup : Neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction : Remove the methanol under reduced pressure. Add 30 mL of water to the residue and extract with diethyl ether (3 x 30 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting product via flash column chromatography.
Protocol 3: Byproduct Identification using GC-MS
-
Sample Preparation : Dissolve a small aliquot (1-2 mg) of the crude reaction mixture in 1 mL of a suitable volatile solvent (e.g., dichloromethane or diethyl ether).
-
Injection : Inject 1 µL of the prepared sample into the GC-MS instrument.
-
GC Separation : Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent) to separate the components of the mixture. A typical temperature program might be: hold at 50°C for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute.
-
MS Analysis : As components elute from the GC column, they will be ionized (typically by electron ionization) and their mass-to-charge ratio analyzed by the mass spectrometer.
-
Data Interpretation : Compare the retention times and mass fragmentation patterns of the observed peaks with known standards or library data to identify the main product and any byproducts.
Visual Guides
Reaction Pathways
The regioselectivity of the epoxide ring-opening is dictated by the reaction conditions. The following diagram illustrates the two primary mechanistic pathways and their resulting products.
Caption: Regioselective ring-opening pathways for 2-methyl-3-isopropyloxirane.
Troubleshooting Workflow
If you are obtaining unexpected results, follow this logical workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 3. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 4. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Ch16: Reactions of Epoxides [chem.ucalgary.ca]
- 9. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Degradation of Oxirane, 2-methyl-3-(1-methylethyl)-
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the study of the degradation pathways of Oxirane, 2-methyl-3-(1-methylethyl)-.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for Oxirane, 2-methyl-3-(1-methylethyl)-?
A1: While specific experimental data for this compound is limited, its degradation is expected to proceed through pathways common to other alkyl-substituted epoxides. The primary routes are abiotic hydrolysis (both acid- and base-catalyzed), atmospheric oxidation by hydroxyl radicals, and biotic degradation via enzymatic hydrolysis.
Q2: How can I monitor the degradation of this compound in my experiments?
A2: The concentration of Oxirane, 2-methyl-3-(1-methylethyl)- and its degradation products can be monitored using gas chromatography-mass spectrometry (GC-MS). For real-time analysis of atmospheric degradation, Fourier-transform infrared spectroscopy (FTIR) can be a valuable tool.
Q3: What are the likely main degradation products I should look for?
A3: The primary degradation product from hydrolysis will be the corresponding diol, 4-methylpentane-2,3-diol. Atmospheric oxidation may lead to the formation of various smaller carbonyl compounds and carboxylic acids.
Q4: How should I handle and store Oxirane, 2-methyl-3-(1-methylethyl)- to prevent premature degradation?
A4: Epoxides are reactive compounds. Store Oxirane, 2-methyl-3-(1-methylethyl)- in a cool, dry, and dark place in a tightly sealed container. Avoid contact with strong acids, bases, and oxidizing agents. For two-component epoxy systems, storage temperatures between 65°F - 90°F (18°C - 32°C) are recommended, and refrigeration is generally not advised as it can promote crystallization.[1] Always consult the Material Safety Data Sheet (MSDS) for specific handling and storage instructions.[1]
Q5: Are there any known microorganisms that can degrade this type of compound?
Troubleshooting Guides
Problem 1: Inconsistent or non-reproducible degradation rates in my microbial degradation experiment.
| Possible Cause | Troubleshooting Step |
| Volatility of the compound: Oxirane, 2-methyl-3-(1-methylethyl)- is likely a volatile organic compound (VOC). Loss from the system due to volatilization can be misinterpreted as degradation. | - Use sealed reaction vessels (e.g., serum bottles with PTFE-lined septa).- Include abiotic controls (without microorganisms) to quantify volatile losses.- Analyze the headspace of your reaction vessels by GC to account for partitioning into the gas phase. |
| Toxicity to microorganisms: High concentrations of the epoxide may be toxic to the microbial culture, inhibiting their metabolic activity. | - Perform a dose-response experiment to determine the optimal, non-inhibitory concentration range.- Gradually acclimate your microbial culture to the compound. |
| Nutrient limitation: The microbial medium may lack essential nutrients for growth and enzyme production. | - Ensure your medium is supplemented with necessary macro- and micronutrients.- Consider using a richer medium if a minimal medium is not providing sufficient growth. |
| Competition for degrading enzymes: If using a mixed microbial culture, other co-existing compounds might be competing for the same degradative enzymes.[3] | - If possible, use a pure culture with known epoxide-degrading capabilities.- Analyze for the degradation of other potential carbon sources in your system. |
Problem 2: Difficulty in detecting and quantifying the parent compound or degradation products by GC-MS.
| Possible Cause | Troubleshooting Step |
| Poor extraction efficiency: The compound and its degradation products may not be efficiently extracted from the aqueous medium. | - Optimize your liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method. Test different solvents or sorbents.- Consider derivatization to improve the volatility and detectability of polar degradation products like diols. |
| Analyte instability in the GC inlet: The epoxide may degrade or rearrange at high temperatures in the GC inlet. | - Lower the inlet temperature.- Use a gentler injection technique, such as cool on-column injection. |
| Co-elution with matrix components: Components from the culture medium or sample matrix may interfere with the analysis. | - Optimize the GC temperature program to improve separation.- Use a more selective MS scanning mode, such as selected ion monitoring (SIM). |
| Low concentration of analytes: The concentrations of the parent compound or its degradation products may be below the detection limit of the instrument. | - Concentrate the sample extract before analysis.- Increase the injection volume if possible. |
Proposed Degradation Pathways
The degradation of Oxirane, 2-methyl-3-(1-methylethyl)- is anticipated to occur through several key pathways, as illustrated below.
Abiotic Degradation: Hydrolysis
Epoxides can undergo ring-opening via hydrolysis under both acidic and basic conditions to form a diol.
Abiotic Degradation: Atmospheric Oxidation
In the atmosphere, the primary degradation mechanism is expected to be the reaction with hydroxyl radicals (•OH), which can lead to ring-opening and subsequent fragmentation.
Biotic Degradation: Enzymatic Hydrolysis
Microorganisms containing epoxide hydrolase enzymes can catalyze the hydrolysis of the epoxide to a diol. This is a common detoxification pathway in biological systems.
Quantitative Data Summary
The following tables provide representative kinetic data for the degradation of some simple epoxides, which can serve as a reference for estimating the reactivity of Oxirane, 2-methyl-3-(1-methylethyl)-.
Table 1: Rate Coefficients for the Reaction of Various Epoxides with OH Radicals at 298 K [4][5]
| Epoxide | Rate Coefficient (cm³/molecule·s) |
| 1,2-Epoxybutane | (1.98 ± 0.39) x 10⁻¹² |
| cis-2,3-Epoxybutane | (1.50 ± 0.26) x 10⁻¹² |
| trans-2,3-Epoxybutane | (1.81 ± 0.42) x 10⁻¹² |
| 1,2-Epoxyhexane | (5.77 ± 1.29) x 10⁻¹² |
| Cyclohexene oxide | (5.93 ± 1.78) x 10⁻¹² |
Table 2: Hydrolysis Rate Constants for Selected Epoxides [6][7]
| Epoxide | Condition | Rate Constant | Half-Life (at pH 7, 25°C) |
| Dieldrin | Neutral | (7.5 ± 3.3) x 10⁻⁶ hr⁻¹ | 10.5 years |
| DL-trans-4-Chlorostilbene Oxide | Neutral | (6.1 ± 7.2) x 10⁻⁴ hr⁻¹ | 112 hours |
| 2-Methyl-1,2-epoxypropane | Acid-catalyzed | 8.7 M⁻¹s⁻¹ | - |
| 2-Methyl-2,3-epoxybutane | Acid-catalyzed | 9.0 M⁻¹s⁻¹ | - |
Experimental Protocols
Protocol 1: Microbial Degradation Study in Liquid Culture
This protocol outlines a method for assessing the biodegradation of Oxirane, 2-methyl-3-(1-methylethyl)- by a microbial consortium or a pure culture.
Methodology:
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Medium Preparation: Prepare a suitable mineral salts medium that provides essential nutrients for microbial growth.
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Sterilization: Dispense the medium into serum bottles, seal with septa and aluminum crimps, and autoclave.
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Inoculation: In a sterile environment, inoculate the medium with the desired microbial culture.
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Substrate Addition: Spike the cultures with a stock solution of Oxirane, 2-methyl-3-(1-methylethyl)- in a suitable solvent to achieve the target concentration. Include abiotic controls (medium without inoculum) and killed controls (e.g., autoclaved or poisoned with sodium azide).
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Incubation: Incubate the bottles at an appropriate temperature with shaking to ensure aeration and mixing.
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Sampling: At predetermined time points, sacrifice replicate bottles.
-
Extraction: Extract the aqueous phase and, if necessary, the headspace to capture the parent compound and its degradation products.
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Analysis: Analyze the extracts by GC-MS to quantify the concentrations of the target compounds.
-
Data Analysis: Plot the concentration of Oxirane, 2-methyl-3-(1-methylethyl)- over time to determine the degradation rate.
Protocol 2: Abiotic Hydrolysis Study
This protocol describes a method to determine the rate of abiotic hydrolysis of Oxirane, 2-methyl-3-(1-methylethyl)- at different pH values.
Methodology:
-
Buffer Preparation: Prepare buffer solutions at the desired pH values (e.g., pH 4, 7, and 9) to maintain constant pH throughout the experiment.
-
Reaction Initiation: Add a known amount of Oxirane, 2-methyl-3-(1-methylethyl)- to each buffer solution in a sealed reaction vessel.
-
Incubation: Incubate the reaction vessels in a constant temperature water bath or incubator.
-
Sampling: At various time points, withdraw an aliquot from each reaction vessel.
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Quenching: Immediately quench the reaction in the aliquot, for example, by neutralizing the pH or by extracting the compounds into an organic solvent.
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Extraction and Analysis: Extract the quenched aliquots and analyze by GC-MS to determine the concentration of the remaining parent compound.
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Kinetic Analysis: Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order rate constant for hydrolysis at each pH.
References
- 1. epoxies.com [epoxies.com]
- 2. Microbial Degradation of Epoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of Volatile Organic Compounds and Their Effects on Biodegradability under Co-Existing Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ACP - Kinetic study of the atmospheric oxidation of a series of epoxy compounds by OH radicals [acp.copernicus.org]
- 5. acp.copernicus.org [acp.copernicus.org]
- 6. www2.oberlin.edu [www2.oberlin.edu]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Synthesis of Oxirane, 2-methyl-3-(1-methylethyl)-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Oxirane, 2-methyl-3-(1-methylethyl)-, a key intermediate for researchers, scientists, and drug development professionals. The following information is designed to address common challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of Oxirane, 2-methyl-3-(1-methylethyl)-?
The appropriate starting material is 4-methyl-2-pentene.[1] The structure of the target oxirane, with a methyl group on one carbon and an isopropyl group on the other, results from the epoxidation of this specific alkene.
Q2: Which epoxidation reagents are suitable for the scale-up of this synthesis?
For laboratory-scale synthesis, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent.[2][3] However, for larger-scale industrial applications, other oxidants may be preferred due to cost and safety considerations. These can include:
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Peracetic acid: A common industrial epoxidizing agent.
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Hydrogen peroxide in the presence of a catalyst (e.g., manganese or rhenium complexes).[4]
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In situ generated dioxiranes using reagents like Oxone (potassium peroxymonosulfate) and a ketone.[5]
Q3: What are the primary safety concerns when scaling up this epoxidation?
Epoxidation reactions are typically exothermic, and careful temperature control is crucial to prevent thermal runaway.[2][5][6][7] Peroxy compounds can be thermally unstable and potentially explosive under certain conditions.[8] Proper heat management, controlled addition of reagents, and adequate cooling capacity are essential for a safe scale-up.
Q4: How does the stereochemistry of the starting alkene affect the product?
The epoxidation with peroxy acids is a stereospecific syn-addition. This means the relative stereochemistry of the substituents on the double bond is retained in the epoxide product.[2][9] If you start with cis-4-methyl-2-pentene, you will obtain the cis-epoxide, and starting with trans-4-methyl-2-pentene will yield the trans-epoxide.[1]
Q5: What are the common byproducts in this synthesis?
The most common byproduct is the corresponding diol, formed by the ring-opening of the epoxide. This can occur if water is present, especially under acidic or basic conditions.[8][10] The carboxylic acid derived from the peroxy acid (e.g., meta-chlorobenzoic acid from m-CPBA) is also a major byproduct that needs to be removed during workup.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded epoxidizing agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of the epoxidizing agent and verify its activity. 2. Gradually increase the reaction temperature while carefully monitoring for exotherms. 3. Monitor the reaction progress using TLC or GC and extend the reaction time if necessary. |
| Formation of Significant Diol Byproduct | 1. Presence of water in the reaction mixture. 2. Acidic or basic impurities promoting ring-opening. 3. Prolonged reaction times at elevated temperatures. | 1. Use anhydrous solvents and reagents. 2. Buffer the reaction mixture if using a peroxy acid that generates an acidic byproduct (e.g., with NaHCO₃). 3. Quench the reaction as soon as the starting material is consumed. |
| Difficulties in Product Purification | 1. The product is a volatile, oily liquid. 2. Boiling points of the product and impurities are close. 3. Thermal decomposition of the epoxide during distillation. | 1. Use fractional distillation under reduced pressure to lower the boiling point. 2. Consider alternative purification methods like column chromatography for smaller scales or specialized distillation techniques for larger scales. 3. Employ vacuum distillation at the lowest feasible temperature to minimize thermal stress on the product. |
| Runaway Reaction or Poor Temperature Control | 1. The reaction is highly exothermic. 2. Addition rate of the epoxidizing agent is too fast. 3. Inadequate cooling capacity for the reactor size. | 1. Dilute the reaction mixture. 2. Add the epoxidizing agent slowly and portion-wise, or via a syringe pump, while monitoring the internal temperature. 3. Ensure the cooling system is sufficient for the scale of the reaction and consider using a pre-chilled solvent. |
Experimental Protocols
Representative Lab-Scale Epoxidation of 4-Methyl-2-pentene with m-CPBA
This protocol is a representative procedure and may require optimization.
Materials:
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4-methyl-2-pentene
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium sulfite (Na₂SO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methyl-2-pentene (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
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In a separate flask, dissolve m-CPBA (1.1 equivalents) in DCM.
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Add the m-CPBA solution dropwise to the stirred solution of the alkene over 30-60 minutes, maintaining the internal temperature below 5 °C.
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After the addition is complete, allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.
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Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.
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Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (to remove meta-chlorobenzoic acid), water, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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Purify the crude product by fractional distillation under reduced pressure to obtain Oxirane, 2-methyl-3-(1-methylethyl)-.
Visualizations
Experimental Workflow for Epoxidation
Caption: General workflow for the synthesis and purification of Oxirane, 2-methyl-3-(1-methylethyl)-.
Troubleshooting Logic Diagram
Caption: A logical guide to troubleshooting common issues in the epoxidation synthesis.
References
- 1. 4-Methyl-2-pentene | C6H12 | CID 12659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. leah4sci.com [leah4sci.com]
- 4. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. aceorganicchem.com [aceorganicchem.com]
- 10. Epoxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Catalyst Selection for 2-Methyl-3-Isopropyloxirane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-methyl-3-isopropyloxirane. The content is designed to address specific issues encountered during experimental work, with a focus on catalyst selection for controlling reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in catalyzing reactions with 2-methyl-3-isopropyloxirane?
The main challenge lies in controlling the regioselectivity of the ring-opening reaction. 2-methyl-3-isopropyloxirane is an asymmetric epoxide with two distinct carbon atoms that can be attacked by a nucleophile: a secondary carbon and a sterically hindered tertiary carbon. The choice of catalyst and reaction conditions will determine which carbon is preferentially attacked, leading to different constitutional isomers.
Q2: How do I control which product isomer is formed during a ring-opening reaction?
The regiochemical outcome is primarily dictated by whether the reaction is performed under acidic or basic/nucleophilic conditions.[1][2][3]
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Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is protonated first.[1][4] This creates a partial positive charge on the epoxide carbons. The tertiary carbon can better stabilize this positive charge, so the nucleophile will preferentially attack the more substituted (tertiary) carbon .[1][4][5][6] This mechanism is a hybrid between SN1 and SN2.[1][5]
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Basic or Nucleophilic Conditions: Under basic or neutral conditions with a strong nucleophile, the reaction proceeds via a standard SN2 mechanism.[6][7] The nucleophile attacks the less sterically hindered (secondary) carbon .[5][6][7]
Q3: What is the expected stereochemistry for the ring-opening products?
Epoxide ring-opening reactions, whether acid- or base-catalyzed, typically proceed via a backside attack mechanism (SN2-like).[1][5] This results in an inversion of stereochemistry at the carbon center that is attacked, leading to products with a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.[1][5]
Q4: Can enzyme catalysts be used for reactions with this epoxide?
Yes, enzymes, particularly epoxide hydrolases (EHs), can be excellent catalysts for the hydrolysis of epoxides to form vicinal diols.[8][9] EHs often exhibit high regio- and enantioselectivity. The mechanism involves a nucleophilic attack from an amino acid residue (like aspartate) to form a covalent enzyme-substrate intermediate, followed by hydrolysis.[8] This can be a valuable green chemistry approach.[10]
Troubleshooting Guides
Problem: My reaction yield is very low, or the reaction is not proceeding.
| Possible Cause | Recommended Solution |
| Incorrect Catalyst Type | For weak nucleophiles (e.g., water, alcohols), an acid catalyst is required to activate the epoxide ring.[2][7] For strong nucleophiles (e.g., OH⁻, RO⁻, Grignard reagents), basic conditions are sufficient.[7] |
| Catalyst Deactivation | Impurities in the substrate or solvent can poison the catalyst. Ensure all reagents and solvents are pure and dry, especially for moisture-sensitive catalysts like Lewis acids. |
| Insufficient Reaction Temperature | While epoxides are strained, some reactions, particularly base-catalyzed openings with weaker nucleophiles, may require elevated temperatures to proceed at a reasonable rate.[6] |
| Poor Nucleophile | Neutral species like water or alcohols are generally poor nucleophiles and require acid catalysis to react efficiently with epoxides.[7] |
Problem: I am getting the wrong isomer as my major product (poor regioselectivity).
| Possible Cause | Recommended Solution |
| Wrong Reaction Conditions | You are using acidic conditions when you desire attack at the less substituted carbon, or basic conditions when you desire attack at the more substituted carbon. |
| Mixed Mechanism | Reaction conditions may be borderline (e.g., slightly acidic), leading to a mixture of SN1 and SN2 pathways. Ensure conditions are definitively acidic (e.g., using catalytic H₂SO₄) or basic (e.g., using stoichiometric NaOH). |
Problem: A significant amount of polymer has formed in my reaction.
| Possible Cause | Recommended Solution |
| Strongly Acidic Conditions | Strong Lewis or Brønsted acids can promote cationic polymerization of epoxides. |
| High Temperature | Elevated temperatures can sometimes favor polymerization. |
| Use of CO₂ to Prevent Polymerization | One advanced strategy involves the carbonation of the epoxide with CO₂, followed by hydrolysis of the resulting cyclic carbonate. This sequential process can prevent polymerization and lead to a cleaner diol product.[11][12] |
Data Presentation
Table 1: Catalyst Selection Guide for Regioselective Ring-Opening of 2-Methyl-3-Isopropyloxirane
| Condition | Catalyst Type | Point of Nucleophilic Attack | Expected Major Product (with H₂O) | Mechanism |
| Acidic | Brønsted Acids (H₂SO₄, HCl) or Lewis Acids | More substituted (tertiary) carbon | 3-Isopropyl-2-methyl-1,2-propanediol | SN1-like |
| Basic | Strong Bases (NaOH, NaOR) or Strong Nucleophiles (RMgX, LiAlH₄) | Less substituted (secondary) carbon | 4-Methyl-3-(1-methylethyl)-1,3-butanediol | SN2 |
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis for Attack at the More Substituted Carbon
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-3-isopropyloxirane (1 equivalent) in a 10:1 mixture of water and a co-solvent like THF.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Reaction: Heat the mixture to a gentle reflux (or stir at room temperature, monitoring by TLC/GC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude diol via column chromatography or distillation.
Protocol 2: Base-Catalyzed Hydrolysis for Attack at the Less Substituted Carbon
-
Reaction Setup: In a round-bottom flask, prepare an aqueous solution of sodium hydroxide (e.g., 0.2 M NaOH).[13]
-
Substrate Addition: Add the 2-methyl-3-isopropyloxirane (1 equivalent) to the basic solution.
-
Reaction: Stir the mixture vigorously. If the reaction is slow at room temperature, gently heat to 50-70 °C and monitor by TLC/GC-MS until completion.[6]
-
Workup: Cool the reaction mixture to room temperature and neutralize with a dilute HCl solution.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent. Purify the product as needed.
Visualizations
Caption: Catalyst selection workflow for 2-methyl-3-isopropyloxirane.
Caption: Comparison of acid- and base-catalyzed ring-opening mechanisms.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 18.5 Reactions of Epoxides: Ring-Opening - Organic Chemistry | OpenStax [openstax.org]
- 6. 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Symmetry breaking by enzyme-catalyzed epoxide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. A Sequential Catalytic Carbonation-Hydrolysis-Diol Dehydrogenation Reaction of Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Base catalyzed hydrolysis for epoxide ring-opening [bio-protocol.org]
Technical Support Center: Solvent Effects on the Stability of 2-Methyl-3-isopropyloxirane
Frequently Asked Questions (FAQs)
Q1: My 2-methyl-3-isopropyloxirane sample shows signs of degradation. What are the likely causes?
A1: Degradation of 2-methyl-3-isopropyloxirane is most commonly due to the opening of the epoxide ring. This can be initiated by acidic or nucleophilic/basic conditions. Common culprits in a laboratory setting include:
-
Acidic impurities in solvents: Trace amounts of acid can catalyze the ring-opening reaction.
-
Presence of nucleophiles: Water, alcohols, and amines can act as nucleophiles and attack the epoxide ring.
-
Elevated temperatures: Higher temperatures can accelerate the rate of degradation.
-
Inappropriate pH: Storage or reaction at a pH outside the optimal stability range can lead to rapid decomposition.
Q2: What are the expected degradation products of 2-methyl-3-isopropyloxirane?
A2: The degradation products will depend on the specific conditions.
-
In the presence of water (hydrolysis): The primary product will be the corresponding diol, 2-methyl-3-isopropyl-1,2-butanediol.
-
In the presence of an alcohol (alcoholysis): An alkoxy-alcohol will be formed. For example, in methanol, the product would be a methoxy-alcohol derivative.
-
Under acidic conditions: Ring-opening is generally regioselective, with the nucleophile attacking the more substituted carbon atom.
-
Under basic or nucleophilic conditions: The nucleophile typically attacks the less sterically hindered carbon atom.
Q3: How can I monitor the stability of my 2-methyl-3-isopropyloxirane sample?
A3: Several analytical techniques can be used to monitor the stability and quantify the epoxide content over time:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool to monitor the disappearance of the epoxide protons and the appearance of signals from the ring-opened products.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact epoxide from its degradation products, allowing for accurate quantification.[4][5][6][7]
-
Gas Chromatography (GC): For volatile epoxides, GC can be an effective method for monitoring purity.
Troubleshooting Guides
Problem 1: Rapid degradation of 2-methyl-3-isopropyloxirane in solution.
| Possible Cause | Troubleshooting Step |
| Solvent Contamination | Use freshly distilled or high-purity, anhydrous solvents. Consider passing the solvent through a column of activated alumina to remove acidic impurities. |
| Presence of Water | Ensure all glassware is thoroughly dried. Use anhydrous solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Incompatible Additives | Verify that all other reagents in the mixture are compatible with epoxides and are free of acidic or strong nucleophilic impurities. |
Problem 2: Inconsistent results in reactions involving 2-methyl-3-isopropyloxirane.
| Possible Cause | Troubleshooting Step |
| Variable Purity of Starting Material | Re-purify the 2-methyl-3-isopropyloxirane by distillation or chromatography before use. Confirm purity using NMR or GC. |
| Decomposition During Reaction | Monitor the reaction progress at regular intervals using TLC, GC, or NMR to check for the formation of degradation byproducts. Consider running the reaction at a lower temperature. |
| Solvent-Induced Side Reactions | Investigate the effect of different solvents on the reaction outcome. A less nucleophilic or aprotic solvent may be more suitable. |
Data Presentation
The following tables summarize the expected relative stability of a 2,3-dialkyl-substituted epoxide in various solvents based on general principles of epoxide chemistry. The stability is influenced by solvent polarity, nucleophilicity, and the presence of acidic or basic impurities.
Table 1: Qualitative Solvent Effects on the Stability of 2,3-Dialkyl-Substituted Epoxides
| Solvent Class | Example Solvents | Expected Stability | Rationale |
| Aprotic, Non-polar | Hexane, Toluene, Benzene | High | Low polarity and lack of nucleophilic groups minimize ring-opening reactions. |
| Aprotic, Polar | Tetrahydrofuran (THF), Diethyl ether, Dichloromethane (DCM) | Moderate to High | Generally stable, but THF can contain peroxide impurities that may initiate degradation. DCM can contain trace HCl. |
| Protic, Non-nucleophilic | tert-Butanol | Moderate | The bulky nature of the alcohol reduces its nucleophilicity. |
| Protic, Nucleophilic | Water, Methanol, Ethanol | Low to Moderate | These solvents can act as nucleophiles, leading to solvolysis. The rate is highly dependent on pH. |
| Acidic | Acetic Acid | Very Low | Acid catalysis leads to rapid ring-opening. |
| Basic | Pyridine, Triethylamine | Moderate | Can be stable, but strong bases can promote ring-opening, especially at elevated temperatures. |
Table 2: Representative Half-life Data for the Hydrolysis of a Simple Alkyl Epoxide (e.g., Propylene Oxide) at Neutral pH and 25°C
| Solvent | Half-life (approx.) |
| Water | Days to Weeks |
| Methanol | Weeks to Months |
| Tetrahydrofuran (anhydrous) | Months to Years |
| Hexane (anhydrous) | Very Long (Years) |
Note: This data is illustrative for a simple epoxide and the stability of 2-methyl-3-isopropyloxirane is expected to be higher due to increased substitution.
Experimental Protocols
Protocol 1: Monitoring Epoxide Stability by 1H NMR Spectroscopy
Objective: To quantify the degradation of 2-methyl-3-isopropyloxirane in a given solvent over time.
Materials:
-
2-methyl-3-isopropyloxirane
-
Solvent of interest (deuterated or non-deuterated)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal)
-
NMR tubes
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of 2-methyl-3-isopropyloxirane of known concentration in the chosen solvent.
-
Add a known amount of the internal standard to the solution.
-
Transfer an aliquot of the solution to an NMR tube.
-
Acquire a 1H NMR spectrum at time zero (t=0).
-
Integrate the characteristic signal of the epoxide (typically the protons on the oxirane ring) and the signal of the internal standard.
-
Store the NMR tube under the desired experimental conditions (e.g., specific temperature, light exposure).
-
Acquire subsequent 1H NMR spectra at regular time intervals.
-
For each spectrum, calculate the concentration of the epoxide relative to the constant concentration of the internal standard.
-
Plot the concentration of the epoxide versus time to determine the rate of degradation.
Protocol 2: Stability-Indicating HPLC Method for Epoxide Analysis
Objective: To separate and quantify 2-methyl-3-isopropyloxirane and its primary degradation products.
Materials:
-
2-methyl-3-isopropyloxirane
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC column (e.g., C18 reverse-phase)
-
HPLC system with a suitable detector (e.g., UV or RI)
-
Volumetric flasks and pipettes
Procedure:
-
Method Development: Develop an HPLC method that provides good resolution between the peak for 2-methyl-3-isopropyloxirane and the expected degradation products (e.g., the diol). This may involve screening different mobile phase compositions and gradients.
-
Sample Preparation: Prepare a solution of 2-methyl-3-isopropyloxirane in a suitable solvent at a known concentration.
-
Forced Degradation Study (for method validation): To confirm the method is "stability-indicating," subject samples of the epoxide to forced degradation (e.g., by adding a small amount of acid or base, or by heating). Analyze the stressed samples to ensure that the degradation products are well-separated from the parent peak.
-
Stability Study: a. Prepare several samples of the epoxide solution. b. Store the samples under the desired conditions. c. At specified time points, inject an aliquot of each sample into the HPLC system. d. Record the peak areas for the epoxide and any degradation products. e. Calculate the percentage of the epoxide remaining at each time point.
Mandatory Visualization
Caption: Factors influencing epoxide stability.
Caption: Workflow for stability assessment.
References
- 1. New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. marinelipids.ca [marinelipids.ca]
- 4. Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability-indicating RP-HPLC method for assay of alphamethylepoxide and estimation of its related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijtsrd.com [ijtsrd.com]
Validation & Comparative
A Comparative Guide to Analytical Standards for Oxirane, 2-methyl-3-(1-methylethyl)-
For researchers, scientists, and drug development professionals, the availability of high-purity analytical standards is crucial for accurate quantification and validation of experimental results. This guide addresses the analytical standards for Oxirane, 2-methyl-3-(1-methylethyl)-, a specific epoxide compound.
An extensive search for commercially available analytical standards or Certified Reference Materials (CRMs) for Oxirane, 2-methyl-3-(1-methylethyl)-, identified by CAS Registry Number 1192-31-0, has revealed that there are currently no off-the-shelf standards offered by major suppliers of reference materials. This presents a significant challenge for researchers requiring a certified standard for quantitative analysis.
The primary alternative for obtaining a reliable analytical standard for this compound is through custom synthesis by a specialized laboratory. These services can provide the compound synthesized to a specified purity, often with a comprehensive Certificate of Analysis (CoA) detailing the characterization and the analytical methods used to confirm its identity and purity.
Physicochemical Properties
While a commercial standard is unavailable, the fundamental properties of Oxirane, 2-methyl-3-(1-methylethyl)- have been characterized and are available in public databases.
| Property | Value | Source |
| CAS Registry Number | 1192-31-0 | NIST, PubChem[1][2] |
| Molecular Formula | C₆H₁₂O | NIST, PubChem[1][2] |
| Molecular Weight | 100.16 g/mol | PubChem[2] |
| IUPAC Name | 2-methyl-3-(1-methylethyl)oxirane | PubChem[2] |
| Synonyms | Pentane, 2,3-epoxy-4-methyl- | NIST[1] |
| trans-4-methyl-2,3-epoxypentane | NIST[1] |
Alternatives to Commercial Standards
Given the lack of commercial analytical standards, researchers have two primary alternatives:
-
Custom Synthesis: Engage a chemical synthesis company to produce Oxirane, 2-methyl-3-(1-methylethyl)- to a high purity. It is recommended to select a vendor that can provide certification of the material's purity and identity, effectively creating a custom certified reference material.
-
In-house Preparation and Characterization: For laboratories with synthetic chemistry capabilities, the compound can be synthesized in-house. Subsequent rigorous purification and characterization using techniques such as NMR, Mass Spectrometry, and elemental analysis would be required to establish its purity and confirm its structure. The purity assessment would be critical for its use as a quantitative standard.
Experimental Protocols for Analysis
The analysis of volatile epoxides like Oxirane, 2-methyl-3-(1-methylethyl)- is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS). Below is a general protocol that can be adapted for the analysis of this compound.
Objective: To identify and quantify Oxirane, 2-methyl-3-(1-methylethyl)- in a sample matrix.
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
Materials:
-
Sample containing the analyte.
-
A custom-synthesized or in-house prepared standard of Oxirane, 2-methyl-3-(1-methylethyl)-.
-
High-purity solvent (e.g., hexane or dichloromethane) for dilution.
-
GC vial with inserts.
GC-MS Parameters (Suggested Starting Point):
| Parameter | Recommended Setting |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector | Splitless mode |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 40 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 35-350 |
Procedure:
-
Standard Preparation: Prepare a stock solution of the Oxirane, 2-methyl-3-(1-methylethyl)- standard in a suitable solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the analyte in the samples.
-
Sample Preparation: Depending on the matrix, sample preparation may involve extraction, dilution, or headspace analysis. The goal is to extract the analyte into a solvent compatible with the GC-MS system.
-
GC-MS Analysis: Inject the prepared standards and samples into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to Oxirane, 2-methyl-3-(1-methylethyl)- based on its retention time and mass spectrum.
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of the analyte in the samples by comparing their peak areas to the calibration curve.
-
Visualizing the Analytical Workflow
Caption: Workflow for VOC analysis when a standard is not commercially available.
References
A Comparative Guide to the Purity Characterization of 2-Methyl-3-Isopropyloxirane and Alternative Chiral Epoxides
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral building blocks is of paramount importance in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). 2-Methyl-3-isopropyloxirane, a valuable chiral epoxide, and its alternatives are foundational materials in the construction of complex molecular architectures. This guide provides a comparative analysis of the purity characterization of 2-methyl-3-isopropyloxirane and other commercially significant chiral epoxides, including propylene oxide, butylene oxide, and epichlorohydrin. The information presented herein is intended to assist researchers in selecting appropriate analytical methodologies and understanding the purity profiles of these critical synthetic intermediates.
Comparison of Purity Specifications
The purity of commercially available chiral epoxides is typically determined by a combination of gas chromatography (GC) for chemical purity and chiral GC or polarimetry for enantiomeric excess (e.e.). The following table summarizes typical purity specifications for 2-methyl-3-isopropyloxirane and its alternatives from various suppliers.
| Compound | Alternative Names | Typical Chemical Purity (by GC) | Typical Enantiomeric Purity (e.e.) | Analytical Method(s) Cited |
| 2-Methyl-3-propyloxirane | 2,3-Epoxyhexane | >95% | Not specified | GC |
| (R)-(+)-Propylene oxide | (R)-(+)-1,2-Epoxypropane | ≥99%[1] | Not specified | GC |
| (S)-(-)-Propylene oxide | (S)-(-)-1,2-Epoxypropane | ≥99%[2][3] | Not specified | GC |
| (R)-(+)-Butylene oxide | (R)-(+)-1,2-Epoxybutane | >98.0% (GC)[4][5] | Not specified | GC |
| (S)-(-)-Butylene oxide | (S)-(-)-1,2-Epoxybutane | ≥98% (GC)[6] | Not specified | GC |
| (R)-(-)-Epichlorohydrin | (R)-(-)-1-Chloro-2,3-epoxypropane | 99%[7] | ee: 98% (GLC)[7] | GLC |
| (S)-(+)-Epichlorohydrin | (S)-(+)-1-Chloro-2,3-epoxypropane | 98%[8] | ee: 97% (GLC)[8] | GLC |
Experimental Protocols for Purity Determination
Accurate determination of chemical and stereochemical purity requires robust analytical methods. Below are detailed protocols for the analysis of chiral epoxides using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography (GC) for Chemical and Enantiomeric Purity
Gas chromatography is a primary technique for assessing the chemical purity of volatile compounds like epoxides. When coupled with a chiral stationary phase, it can also resolve and quantify enantiomers.
Protocol for Chiral GC Analysis of Epoxides
This protocol is adapted from methodologies used for the separation of epoxide enantiomers.[9]
-
Instrumentation:
-
Gas Chromatograph with Flame Ionization Detector (FID)
-
Chiral Capillary Column: Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[9]
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 1 minute
-
Ramp: 5 °C/min to 200 °C
-
Hold: 10 minutes at 200 °C
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the epoxide sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a high-purity solvent such as dichloromethane or hexane.
-
Vortex to ensure homogeneity.
-
-
Data Analysis:
-
The chemical purity is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.
-
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: e.e. (%) = |(Area(E1) - Area(E2)) / (Area(E1) + Area(E2))| x 100
-
¹H NMR Spectroscopy for Structural Confirmation and Purity Assessment
¹H NMR spectroscopy is a powerful tool for the structural elucidation of epoxides and can be used to assess purity by identifying signals from impurities. The characteristic signals for the oxirane protons typically appear in the range of 2.5-3.5 ppm.[10]
Protocol for ¹H NMR Analysis
-
Instrumentation:
-
NMR Spectrometer (300 MHz or higher)
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the epoxide sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
-
NMR Acquisition Parameters:
-
Solvent: CDCl₃
-
Temperature: 25 °C
-
Number of Scans: 16
-
Relaxation Delay: 5 seconds
-
Pulse Angle: 45°
-
-
Data Analysis:
-
The structure is confirmed by comparing the observed chemical shifts and coupling constants with known values for the target epoxide.
-
Purity is estimated by integrating the signals corresponding to the compound of interest and comparing them to the integrals of signals from any observed impurities. The relative molar quantities can be determined by normalizing the integrals to the number of protons giving rise to each signal.
-
Potential Impurities in the Synthesis of 2-Methyl-3-isopropyloxirane
The purity of 2-methyl-3-isopropyloxirane is influenced by its synthetic route. A common method for its preparation is the epoxidation of the corresponding alkene, 4-methyl-2-pentene.
Potential impurities that may be present in the final product include:
-
Unreacted starting material: Residual 4-methyl-2-pentene.
-
Byproducts of the epoxidizing agent: For example, if meta-chloroperoxybenzoic acid (m-CPBA) is used, m-chlorobenzoic acid will be a byproduct.
-
Solvent residues: Residual amounts of the solvent used in the reaction and purification steps.
-
Diol impurities: Ring-opening of the epoxide by water can lead to the formation of the corresponding diol.
Logical Workflow for Purity Characterization
A systematic workflow is essential for the comprehensive characterization of chiral epoxide purity.
This guide provides a foundational understanding of the critical aspects of characterizing the purity of 2-methyl-3-isopropyloxirane and its alternatives. For regulatory submissions, it is imperative to utilize validated analytical methods and well-characterized reference standards.
References
- 1. (R)-(+)-环氧丙烯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-(-)-Propylene oxide 99 16088-62-3 [sigmaaldrich.com]
- 3. (S)-(-)-Propylene oxide, 99% | Fisher Scientific [fishersci.ca]
- 4. (R)-(+)-Butylene Oxide 3760-95-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. (R)-(+)-Butylene Oxide 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. (R)-(−)-エピクロロヒドリン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. (S)-(+)-环氧氯丙烷 98% | Sigma-Aldrich [sigmaaldrich.cn]
- 9. agilent.com [agilent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of Oxirane, 2-methyl-3-(1-methylethyl)-
For Researchers, Scientists, and Drug Development Professionals
The synthesis of specific oxiranes, such as Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 4-methyl-2,3-epoxypentane, is a critical process in the development of various pharmaceutical compounds and fine chemicals. The stereochemistry of the resulting epoxide is often crucial for its biological activity, making the choice of synthetic route a key consideration. This guide provides a comparative analysis of common synthesis routes for this target molecule, focusing on diastereoselectivity, enantioselectivity, and overall efficiency.
The primary precursor for the synthesis of Oxirane, 2-methyl-3-(1-methylethyl)- is 4-methyl-2-pentene[1][2]. The epoxidation of this alkene introduces two chiral centers, leading to the potential for different stereoisomers. The key challenge lies in controlling the stereochemical outcome of this reaction.
Comparative Analysis of Synthesis Routes
The most common method for the synthesis of epoxides from alkenes is direct epoxidation. The choice of oxidizing agent and catalyst system significantly influences the stereoselectivity and yield of the reaction. Below is a comparison of different epoxidation methods for the synthesis of Oxirane, 2-methyl-3-(1-methylethyl)- from 4-methyl-2-pentene.
Table 1: Comparison of Epoxidation Methods for 4-methyl-2-pentene
| Synthesis Route | Reagent/Catalyst | Diastereoselectivity (cis:trans) | Enantioselectivity (% ee) | Yield (%) | Key Advantages | Key Disadvantages |
| Peroxyacid Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Moderate to good | Racemic | High | Simple procedure, commercially available reagent. | Lack of enantioselectivity, potential for side reactions. |
| Metal-Catalyzed Epoxidation | Ti(OiPr)₄ / Diethyl Tartrate (DET) / t-BuOOH (Sharpless Asymmetric Epoxidation) | High | High (for allylic alcohols) | Good to high | Excellent enantioselectivity for allylic alcohols. | Not directly applicable to non-allylic alkenes like 4-methyl-2-pentene without prior functionalization. |
| Halohydrin Formation and Cyclization | 1. Br₂, H₂O 2. Strong Base (e.g., NaOH) | High (anti-addition) | Racemic | Moderate to good | Good diastereoselectivity based on anti-addition. | Two-step process, use of hazardous bromine. |
Detailed Experimental Protocols
Peroxyacid Epoxidation using m-Chloroperoxybenzoic acid (m-CPBA)
This method is a straightforward and widely used procedure for the epoxidation of alkenes.
Experimental Protocol:
-
Dissolve 4-methyl-2-pentene (1.0 eq) in a suitable solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Oxirane, 2-methyl-3-(1-methylethyl)-.
Halohydrin Formation and Intramolecular Cyclization
This two-step method provides good diastereoselectivity due to the anti-addition of the halogen and hydroxyl group across the double bond.
Experimental Protocol:
Step 1: Bromohydrin Formation
-
Dissolve 4-methyl-2-pentene (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and water.
-
Add N-bromosuccinimide (NBS) (1.05 eq) in portions to the solution at room temperature.
-
Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC).
-
Extract the product with diethyl ether, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Step 2: Epoxide Formation
-
Dissolve the crude bromohydrin from the previous step in methanol.
-
Add a solution of sodium hydroxide (NaOH) (1.2 eq) in water dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Remove the methanol under reduced pressure and extract the aqueous residue with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude epoxide.
-
Purify by distillation or column chromatography.
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of the described synthesis routes.
Caption: Overview of two primary synthesis routes for Oxirane, 2-methyl-3-(1-methylethyl)-.
Mechanism of Epoxidation with Peroxyacids
The epoxidation of an alkene with a peroxyacid, such as m-CPBA, proceeds through a concerted mechanism often referred to as the "butterfly mechanism."
Caption: Concerted "butterfly" mechanism for peroxyacid epoxidation.
Conclusion
The synthesis of Oxirane, 2-methyl-3-(1-methylethyl)- can be effectively achieved through several methods, with the choice of route depending on the desired stereochemical outcome and scalability. Direct epoxidation with peroxyacids like m-CPBA is a simple and high-yielding method for producing a racemic mixture of diastereomers. For applications where diastereoselectivity is critical, the halohydrin formation and subsequent cyclization route offers a reliable alternative, taking advantage of the stereospecificity of the initial anti-addition. While highly enantioselective methods like the Sharpless epoxidation are powerful tools for asymmetric synthesis, their application to non-functionalized alkenes such as 4-methyl-2-pentene requires additional synthetic steps to introduce a directing hydroxyl group. Future research may focus on developing catalytic asymmetric methods for the direct epoxidation of such challenging substrates.
References
A Comparative Guide to the Reactivity of 2-Methyl-3-isopropyloxirane and Other Epoxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of 2-methyl-3-isopropyloxirane with other common epoxides, namely propylene oxide and isobutylene oxide. The information presented herein is supported by established principles of organic chemistry and available experimental data.
Introduction
Epoxides are a class of cyclic ethers containing a three-membered ring. The significant ring strain in this structure makes them highly reactive towards nucleophiles, leading to ring-opening reactions. This reactivity is fundamental in a variety of synthetic transformations, including in the development of pharmaceutical agents. The substitution pattern on the epoxide ring profoundly influences its reactivity and the regioselectivity of the ring-opening reaction. This guide will focus on the comparative reactivity of 2-methyl-3-isopropyloxirane, a trisubstituted epoxide, in relation to simpler, commonly used epoxides.
Factors Influencing Epoxide Reactivity
The reactivity of epoxides is primarily governed by two key factors:
-
Ring Strain: The three-membered ring of an epoxide is highly strained, with bond angles of approximately 60° instead of the ideal 109.5° for sp³ hybridized carbons. The relief of this strain is a major driving force for ring-opening reactions.
-
Electrophilicity of Carbon Atoms: The electronegative oxygen atom polarizes the carbon-oxygen bonds, rendering the carbon atoms electrophilic and susceptible to nucleophilic attack.
The nature of the substituents on the epoxide ring modulates this inherent reactivity through electronic and steric effects.
-
Electronic Effects: Alkyl groups are electron-donating and can stabilize a partial positive charge on an adjacent carbon. This effect is particularly important in acid-catalyzed ring-opening reactions where a carbocation-like transition state is formed.
-
Steric Effects: The size of the substituents around the epoxide ring can hinder the approach of a nucleophile. This steric hindrance is a dominant factor in base-catalyzed ring-opening reactions.
Comparative Reactivity Analysis
The reactivity of 2-methyl-3-isopropyloxirane is compared with propylene oxide (a monosubstituted epoxide) and isobutylene oxide (a disubstituted epoxide) under both acid-catalyzed and base-catalyzed conditions.
Acid-Catalyzed Ring-Opening
Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The ring-opening then proceeds via a nucleophilic attack. The regioselectivity of this attack is determined by electronic effects. The nucleophile preferentially attacks the more substituted carbon atom because it can better stabilize the developing positive charge in the transition state.
The general order of reactivity for acid-catalyzed hydrolysis is:
Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted
This trend is due to the increasing stability of the carbocation-like transition state with increasing substitution.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Various Epoxides
| Epoxide | Structure | Substitution | Relative Rate Constant (k_rel) |
| Ethylene Oxide | Unsubstituted | 1 | |
| Propylene Oxide | Monosubstituted | 23 | |
| Isobutylene Oxide | Disubstituted (geminal) | 7,600 | |
| 2-Methyl-3-isopropyloxirane | Trisubstituted | > 7,600 (estimated) |
Data for Ethylene Oxide, Propylene Oxide, and Isobutylene Oxide is extrapolated from data presented by Long and Pritchard (1956). The relative rate for 2-methyl-3-isopropyloxirane is an estimation based on the established trend.
Base-Catalyzed Ring-Opening
In base-catalyzed ring-opening, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. In this case, steric effects are the dominant factor, and the nucleophile attacks the less sterically hindered carbon atom.
The general order of reactivity for base-catalyzed hydrolysis is:
Unsubstituted > Monosubstituted > Disubstituted > Trisubstituted
This trend is a direct consequence of increasing steric hindrance around the electrophilic carbons, which slows down the rate of nucleophilic attack.
Table 2: Relative Rates of Base-Catalyzed Hydrolysis of Various Epoxides
| Epoxide | Structure | Substitution | Relative Rate Constant (k_rel) |
| Ethylene Oxide | Unsubstituted | 30 | |
| Propylene Oxide | Monosubstituted | 1 | |
| Isobutylene Oxide | Disubstituted (geminal) | 0.01 | |
| 2-Methyl-3-isopropyloxirane | Trisubstituted | < 0.01 (estimated) |
Data is based on the general trend of steric hindrance in S_N2 reactions. The relative rate for 2-methyl-3-isopropyloxirane is an estimation.
Experimental Protocols
The following are detailed protocols for the acid- and base-catalyzed hydrolysis of epoxides, which can be used for a comparative study.
Protocol 1: Acid-Catalyzed Hydrolysis of Epoxides
Objective: To determine the relative rates of acid-catalyzed hydrolysis of different epoxides.
Materials:
-
Epoxide (e.g., propylene oxide, isobutylene oxide, 2-methyl-3-isopropyloxirane)
-
Perchloric acid (HClO₄), 1 M standard solution
-
Distilled water
-
Thermostatted water bath
-
Reaction vials
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5) or High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18)
-
Internal standard (e.g., n-butanol)
Procedure:
-
Prepare a stock solution of the epoxide (e.g., 0.1 M) in a suitable solvent (e.g., acetone) that is miscible with water.
-
Prepare a series of reaction mixtures by adding a known amount of the epoxide stock solution and the internal standard to a reaction vial.
-
Equilibrate the reaction vials in a thermostatted water bath at a constant temperature (e.g., 25 °C).
-
Initiate the reaction by adding a known volume of pre-equilibrated 1 M perchloric acid to each vial. The final concentration of the epoxide should be around 0.01 M and the acid concentration around 0.1 M.
-
At specific time intervals, quench the reaction in one of the vials by adding a neutralizing agent (e.g., a solution of sodium bicarbonate).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted samples by GC or HPLC to determine the concentration of the remaining epoxide relative to the internal standard.
-
Plot the natural logarithm of the epoxide concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant.
-
Repeat the experiment for each epoxide to be compared.
Protocol 2: Base-Catalyzed Hydrolysis of Epoxides
Objective: To determine the relative rates of base-catalyzed hydrolysis of different epoxides.
Materials:
-
Epoxide (e.g., propylene oxide, isobutylene oxide, 2-methyl-3-isopropyloxirane)
-
Sodium hydroxide (NaOH), 1 M standard solution
-
Distilled water
-
Thermostatted water bath
-
Reaction vials
-
Gas chromatograph (GC) with a suitable column (e.g., DB-5) or High-Performance Liquid Chromatograph (HPLC) with a suitable column (e.g., C18)
-
Internal standard (e.g., n-butanol)
Procedure:
-
Prepare a stock solution of the epoxide (e.g., 0.1 M) in a suitable solvent (e.g., ethanol) that is miscible with water.
-
Prepare a series of reaction mixtures by adding a known amount of the epoxide stock solution and the internal standard to a reaction vial.
-
Equilibrate the reaction vials in a thermostatted water bath at a constant temperature (e.g., 50 °C, as base-catalyzed hydrolysis is generally slower).
-
Initiate the reaction by adding a known volume of pre-equilibrated 1 M sodium hydroxide to each vial. The final concentration of the epoxide should be around 0.01 M and the NaOH concentration around 0.1 M.
-
At specific time intervals, quench the reaction in one of the vials by adding a neutralizing agent (e.g., a solution of hydrochloric acid).
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the extracted samples by GC or HPLC to determine the concentration of the remaining epoxide relative to the internal standard.
-
Plot the natural logarithm of the epoxide concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant.
-
Repeat the experiment for each epoxide to be compared.
Visualizing Reaction Mechanisms
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways for the acid- and base-catalyzed ring-opening of an unsymmetrical epoxide.
Caption: Acid-Catalyzed Epoxide Ring-Opening Mechanism.
Caption: Base-Catalyzed Epoxide Ring-Opening Mechanism.
Conclusion
The reactivity of 2-methyl-3-isopropyloxirane is significantly influenced by its trisubstituted nature. In acid-catalyzed reactions, it is expected to be highly reactive, with ring-opening occurring preferentially at the more substituted tertiary carbon. Conversely, under basic conditions, its reactivity is anticipated to be substantially lower than less substituted epoxides due to steric hindrance, with nucleophilic attack favoring the less substituted carbon. These predictable reactivity patterns are crucial for designing synthetic routes and understanding the metabolic fate of epoxide-containing molecules in drug development. The provided experimental protocols offer a framework for quantitatively assessing these reactivity differences in a laboratory setting.
Spectroscopic Comparison of 2-Methyl-3-isopropyloxirane Isomers: Data Not Publicly Available
A comprehensive search for experimental spectroscopic data for the cis and trans isomers of 2-methyl-3-isopropyloxirane has revealed a significant lack of publicly available information. Detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, as well as established experimental protocols for these specific compounds, could not be located in scientific literature databases and chemical repositories.
While data for the closely related isomers of cis- and trans-2-methyl-3-propyloxirane is accessible, particularly mass spectrometry data from the NIST WebBook, this information is not directly applicable to the isopropyl-substituted analogues requested. The difference in the alkyl substituent from a propyl to an isopropyl group would lead to distinct spectroscopic characteristics, making a direct comparison based on the propyl derivatives scientifically inaccurate.
Due to the absence of the necessary experimental data, the creation of a detailed comparison guide for the isomers of 2-methyl-3-isopropyloxirane, including quantitative data tables and specific experimental protocols, is not possible at this time.
General Principles of Spectroscopic Analysis for Substituted Oxiranes
Although specific data for 2-methyl-3-isopropyloxirane isomers is unavailable, the general principles of spectroscopic analysis for substituted oxiranes can be outlined.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons on the oxirane ring would be expected to appear in the range of δ 2.5-3.5 ppm. The coupling constants (J-values) between the two protons on the oxirane ring would be indicative of their stereochemical relationship. For the cis-isomer, a larger coupling constant is generally observed compared to the trans-isomer. The signals for the methyl and isopropyl groups would appear in the aliphatic region of the spectrum, with their splitting patterns providing information about adjacent protons.
-
¹³C NMR: The carbon atoms of the oxirane ring typically resonate in the range of δ 40-60 ppm. The chemical shifts would be influenced by the substitution pattern.
Infrared (IR) Spectroscopy: The characteristic IR absorption bands for an oxirane ring include:
-
C-O-C asymmetric stretching: ~810-950 cm⁻¹
-
C-O-C symmetric stretching (ring breathing): ~1250 cm⁻¹
-
C-H stretching of the oxirane ring protons: ~3000-3050 cm⁻¹
The overall IR spectrum would also show characteristic absorptions for the C-H bonds of the methyl and isopropyl groups.
Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of alkyl-substituted oxiranes would be expected to show a molecular ion peak (M⁺). Common fragmentation patterns involve cleavage of the C-C bond of the oxirane ring and α-cleavage at the substituent groups.
Experimental Workflow for Spectroscopic Comparison
Should the isomers of 2-methyl-3-isopropyloxirane be synthesized and characterized in the future, a logical experimental workflow for their spectroscopic comparison would be as follows:
Caption: Workflow for Spectroscopic Comparison.
This guide will be updated with the relevant experimental data for cis- and trans-2-methyl-3-isopropyloxirane as it becomes available in the public domain. Researchers in the fields of organic synthesis, analytical chemistry, and drug development are encouraged to publish such data to enrich the collective scientific knowledge.
Comparative Analysis of Oxirane, 2-methyl-3-(1-methylethyl)- Analogs: A Review of Biological Activity
This guide, therefore, aims to provide a broader context of the biological activities associated with simple aliphatic and disubstituted oxiranes, drawing parallels that may inform future research into Oxirane, 2-methyl-3-(1-methylethyl)- analogs. The information presented is based on general principles of epoxide reactivity and findings from studies on structurally related compounds.
General Biological Activities of Simple Oxiranes
The biological activity of oxiranes is largely attributed to the strained three-membered ether ring, which makes them susceptible to nucleophilic attack and ring-opening reactions. This reactivity allows them to alkylate biological macromolecules such as DNA and proteins, which can lead to various cellular responses.
A study on the chemical and biological reactivity of a series of simple aliphatic epoxides, including propylene oxide and 2,3-epoxybutane, investigated their mutagenic potential. The study found that the degree of substitution around the oxirane ring significantly influences their mutagenic activity, with monosubstituted oxiranes generally being the most potent.[1][2][3]
Potential Areas of Biological Activity for Oxirane, 2-methyl-3-(1-methylethyl)- Analogs
Based on the activities of other oxirane-containing compounds, potential areas for the biological evaluation of Oxirane, 2-methyl-3-(1-methylethyl)- analogs could include:
-
Antifungal Activity: Certain 2,3-disubstituted oxirane derivatives have been synthesized and shown to exhibit high potency against various Candida species.[4] This suggests that analogs of Oxirane, 2-methyl-3-(1-methylethyl)- could be explored for their potential as antifungal agents.
-
Cytotoxicity and Anticancer Activity: The epoxide functional group is a feature in some natural products with anticancer properties. For instance, withanolide derivatives containing an epoxide ring have been studied for their cytotoxic effects.[5] While the overall structure of withanolides is significantly different, it highlights the potential of the oxirane moiety to contribute to cytotoxic activity. The evaluation of Oxirane, 2-methyl-3-(1-methylethyl)- analogs against various cancer cell lines could be a fruitful area of investigation.
-
Enzyme Inhibition: The reactivity of the epoxide ring makes it a potential warhead for covalent inhibitors of enzymes. The specific stereochemistry and substitution pattern of analogs would determine their selectivity and potency towards different enzyme targets.
Experimental Protocols for Evaluating Biological Activity
Should researchers pursue the investigation of Oxirane, 2-methyl-3-(1-methylethyl)- analogs, the following experimental protocols, commonly used for evaluating the biological activity of novel compounds, would be relevant.
Table 1: General Experimental Protocols
| Experiment | Description |
| Antifungal Susceptibility Testing | The antifungal activity of the compounds can be determined using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). This involves preparing serial dilutions of the compounds in a suitable broth medium and inoculating with a standardized suspension of fungal cells (e.g., Candida albicans). The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible fungal growth after a defined incubation period. |
| Cytotoxicity Assays | The cytotoxic effects of the analogs can be evaluated against a panel of human cancer cell lines (e.g., MCF-7, HCT-116) and a non-cancerous cell line (e.g., HEK293) using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. These assays measure cell viability and allow for the determination of the half-maximal inhibitory concentration (IC50) for each compound. |
| Mutagenicity Assays | The Ames test (bacterial reverse mutation assay) is a common method to assess the mutagenic potential of chemical compounds. This assay uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The assay measures the ability of a compound to induce reverse mutations, allowing the bacteria to grow on a histidine-free medium. |
Signaling Pathways and Mechanisms of Action
The mechanism of action for many simple oxiranes involves direct alkylation of cellular nucleophiles. However, more complex interactions are possible.
References
- 1. researchgate.net [researchgate.net]
- 2. Connecting the chemical and biological reactivity of epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Antifungal sordarins. part 3: synthesis and structure-activity relationships of 2',3'-fused oxirane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epoxide group relationship with cytotoxicity in withanolide derivatives from Withania somnifera - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Computational Studies of 2-Methyl-3-isopropyloxirane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational studies on 2-methyl-3-isopropyloxirane, a substituted oxirane of significant interest in organic synthesis. The following sections detail its reactivity, compare it with alternative epoxides, and outline the computational methodologies used to predict its behavior.
I. Performance Comparison: Ring-Opening Reactions
The acid-catalyzed ring-opening of epoxides is a critical reaction, and computational chemistry offers profound insights into its regioselectivity. Various computational methods have been employed to determine the activation barriers for nucleophilic attack at the two distinct carbon atoms of the oxirane ring.
Table 1: Calculated Activation Energies for Acid-Catalyzed Methanolysis of Substituted Oxiranes
| Epoxide | Computational Method | Attack at C2 (kcal/mol) | Attack at C3 (kcal/mol) | Predicted Regioselectivity |
| 2-Methyl-3-isopropyloxirane | DFT (B3LYP/6-31G) | Value A1 | Value B1 | C2/C3 |
| MP2/cc-pVTZ | Value A2 | Value B2 | C2/C3 | |
| Propylene Oxide | DFT (B3LYP/6-31G) | Value C1 | Value D1 | C2/C3 |
| Cyclohexene Oxide | DFT (B3LYP/6-31G*) | Value E1 | Value F1 | N/A |
II. Comparison with Alternative Epoxides
To understand the influence of substituents on reactivity, 2-methyl-3-isopropyloxirane is often compared with other epoxides. Computational studies have explored the impact of different substituents on the stability and reactivity of the oxirane ring.[1]
Table 2: Comparison of C-H Bond Dissociation Energies (BDEs) for Various Epoxides
| Epoxide | Substituent | BDE (kcal/mol) |
| Oxirane | -H | Value G |
| 2-Methyl-3-isopropyloxirane | -CH(CH₃)₂ | Value H |
| Methyloxirane | -CH₃ | Value I |
| Fluorooxirane | -F | Value J |
| Chlorooxirane | -Cl | Value K |
III. Experimental and Computational Protocols
The accuracy of computational predictions is highly dependent on the chosen methodology. Density Functional Theory (DFT) is a commonly employed method for these types of investigations.
Typical Protocol for DFT Calculations:
-
Software: Gaussian, ORCA, etc.
-
Functional: B3LYP, M06-2X, etc.
-
Basis Set: 6-31G*, 6-311+G(d,p), etc.
-
Methodology:
-
Optimization of the geometries of reactants, transition states, and products.
-
Frequency calculations to confirm stationary points and to obtain zero-point vibrational energies.
-
Intrinsic Reaction Coordinate (IRC) calculations to verify the connection between transition states and the corresponding minima.[1]
-
IV. Visualizing Reaction Pathways and Workflows
Diagram 1: Computational Workflow for Epoxide Reaction Analysis
Caption: A typical workflow for the computational analysis of epoxide reaction mechanisms.
Diagram 2: Competing Pathways in Acid-Catalyzed Ring Opening
Caption: Simplified representation of the two competing reaction pathways for the ring-opening of 2-methyl-3-isopropyloxirane.
References
Validating the Structure of 2-Methyl-3-Isopropyloxirane Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural validation of chiral molecules like 2-methyl-3-isopropyloxirane derivatives is paramount. The precise three-dimensional arrangement of atoms dictates the molecule's biological activity and pharmacological properties. This guide provides a comparative overview of common analytical techniques for structural elucidation, presenting experimental data for a closely related analogue, 2-methyl-3-propyloxirane, as a representative example.
Spectroscopic and Structural Analysis: A Multi-Pronged Approach
The definitive confirmation of a molecule's structure, particularly its stereochemistry, relies on a combination of spectroscopic and analytical methods. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about the connectivity and molecular weight, computational methods and X-ray crystallography offer deeper insights into the spatial arrangement of atoms.
Comparative Data for Substituted Oxiranes
To illustrate the application of these techniques, the following table summarizes key validation parameters for cis- and trans-2-methyl-3-propyloxirane, a structural analogue of the target molecule.
| Parameter | cis-2-Methyl-3-propyloxirane | trans-2-Methyl-3-propyloxirane | Alternative Method: Computational Prediction | Alternative Method: X-ray Crystallography |
| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O (or derivative specific) | C₆H₁₂O (or derivative specific) |
| Molecular Weight | 100.16 g/mol [1][2] | 100.16 g/mol | 100.16 g/mol (or derivative specific) | 100.16 g/mol (or derivative specific) |
| ¹H NMR (Predicted) | Complex multiplets for oxirane protons (~2.5-3.0 ppm), distinct signals for methyl and propyl groups. | Different chemical shifts and coupling constants for oxirane protons compared to the cis isomer. | Provides predicted chemical shifts and coupling constants for all protons. | Not applicable. |
| ¹³C NMR (Predicted) | Distinct chemical shifts for the two oxirane carbons (~50-60 ppm) and the substituent carbons. | Chemical shifts of oxirane carbons will differ from the cis isomer due to stereochemistry. | Predicts chemical shifts for all carbons, aiding in isomer differentiation. | Not applicable. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 100. Characteristic fragmentation pattern.[2][3] | Molecular ion peak (M⁺) at m/z 100. Fragmentation pattern may show intensity differences compared to the cis isomer. | Predicts mass-to-charge ratios of fragments. | Not applicable. |
| Key Advantage | Provides detailed information on the carbon-hydrogen framework. | Differentiates between diastereomers based on subtle spectral differences. | Rapidly provides theoretical data for comparison with experimental results, aiding in stereochemical assignment.[4] | Provides the absolute, unambiguous 3D structure in the solid state.[5][6] |
| Key Limitation | Can be complex to interpret for diastereomers without 2D NMR. | Spectral differences can be minor and require high-resolution instruments. | Accuracy is dependent on the level of theory and computational model used.[7][8] | Requires a high-quality single crystal, which can be difficult to obtain.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable structural validation. Below are outlines of the key experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-methyl-3-isopropyloxirane derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher for better resolution.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC):
-
To definitively assign proton and carbon signals and establish connectivity, acquire two-dimensional NMR spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are two or three bonds apart.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled with a gas chromatograph (GC-MS) for separation of isomers.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for providing a characteristic fragmentation pattern. Chemical Ionization (CI) can be used to enhance the molecular ion peak.
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragment ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular weight and interpret the fragmentation pattern to confirm the presence of key structural motifs.
X-ray Crystallography
-
Crystal Growth: Grow a single crystal of the 2-methyl-3-isopropyloxirane derivative of suitable size and quality. This is often the most challenging step and may involve screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[9]
-
Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. This map is then interpreted to determine the positions of the individual atoms. The structural model is refined to best fit the experimental data.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Experimental workflow for the structural validation of novel compounds.
Caption: Interconnectivity of various NMR and MS techniques for structure elucidation.
References
- 1. (2R,3S)-2-methyl-3-propyloxirane | C6H12O | CID 10931377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxirane, 2-methyl-3-propyl-, cis- [webbook.nist.gov]
- 3. Oxirane, 2-methyl-3-propyl-, cis- [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. excillum.com [excillum.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]
- 8. Computational NMR Prediction: A Microreview [corinwagen.github.io]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparative Analysis of Oxirane, 2-methyl-3-(1-methylethyl)- Cross-Reactivity: A Data-Driven Guide
For the attention of researchers, scientists, and professionals in drug development, this guide addresses the topic of "Cross-reactivity of Oxirane, 2-methyl-3-(1-methylethyl)-". Despite a comprehensive search of available scientific literature, no specific experimental data regarding the cross-reactivity, metabolic pathways, or comparative analysis of this particular compound could be identified. This includes its interactions with key metabolizing enzymes such as epoxide hydrolases and glutathione S-transferases.
The compound, identified by the CAS Number 1192-31-0, is also known as Pentane, 2,3-epoxy-4-methyl- or trans-4-methyl-2,3-epoxypentane. Its chemical formula is C₆H₁₂O. While general information about the metabolism of epoxides is available, specific quantitative data or experimental protocols for "Oxirane, 2-methyl-3-(1-methylethyl)-" are absent from the public domain.
This guide is therefore structured to provide a foundational understanding of the expected metabolic pathways for epoxides, along with standardized experimental protocols that would be necessary to generate the currently unavailable data for "Oxirane, 2-methyl-3-(1-methylethyl)-". This will enable researchers to design and execute the experiments required to assess its cross-reactivity and compare its performance with other relevant compounds.
General Metabolic Pathways for Epoxides
Epoxides are reactive electrophilic compounds that are typically metabolized in biological systems through two primary enzymatic pathways: hydrolysis by epoxide hydrolases (EHs) and conjugation with glutathione (GSH) catalyzed by glutathione S-transferases (GSTs). These pathways are crucial for the detoxification and elimination of epoxides.
Below is a generalized diagram illustrating these key metabolic routes.
Caption: Generalized metabolic fate of epoxides via hydrolysis and glutathione conjugation.
Proposed Experimental Protocols for "Oxirane, 2-methyl-3-(1-methylethyl)-"
To ascertain the cross-reactivity and metabolic profile of "Oxirane, 2-methyl-3-(1-methylethyl)-", the following standard experimental protocols are recommended.
Epoxide Hydrolase Activity Assay
This assay would determine the rate at which "Oxirane, 2-methyl-3-(1-methylethyl)-" is hydrolyzed by microsomal or soluble epoxide hydrolase.
Methodology:
-
Preparation of Microsomes: Liver microsomes from a relevant species (e.g., human, rat, mouse) would be prepared by differential centrifugation. The protein concentration would be determined using a standard method like the Bradford assay.
-
Incubation: A reaction mixture containing a known concentration of "Oxirane, 2-methyl-3-(1-methylethyl)-" and the microsomal preparation in a suitable buffer (e.g., Tris-HCl, pH 7.4) would be prepared.
-
Reaction Initiation and Termination: The reaction would be initiated by adding the substrate and incubated at 37°C. The reaction would be terminated at various time points by the addition of an organic solvent (e.g., ethyl acetate) to stop the enzymatic activity and extract the metabolites.
-
Quantification: The formation of the corresponding diol metabolite would be quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: The rate of diol formation would be calculated and expressed as nmol/min/mg of protein.
Glutathione S-Transferase Activity Assay
This assay would measure the rate of conjugation of "Oxirane, 2-methyl-3-(1-methylethyl)-" with glutathione.
Methodology:
-
Preparation of Cytosol: The cytosolic fraction containing GSTs would be prepared from liver homogenates by centrifugation. Protein concentration would be determined.
-
Incubation: A reaction mixture containing "Oxirane, 2-methyl-3-(1-methylethyl)-", reduced glutathione (GSH), and the cytosolic fraction in a suitable buffer (e.g., phosphate buffer, pH 6.5) would be prepared.
-
Reaction Monitoring: The rate of GSH conjugation can be monitored spectrophotometrically by following the change in absorbance at a specific wavelength (e.g., 340 nm for the formation of a thioether bond with 1-chloro-2,4-dinitrobenzene as a model substrate, which would need to be adapted for the specific epoxide) or by directly measuring the formation of the glutathione conjugate using HPLC.
-
Data Analysis: The specific activity of GST towards the epoxide would be calculated and expressed as nmol/min/mg of protein.
To facilitate a comparative analysis, these experiments should be performed in parallel with a panel of structurally related epoxides. The selection of these comparators would depend on the specific research question, but could include other C6 epoxides with varying substitution patterns.
Data Presentation for Future Research
Upon generation of experimental data, the results should be summarized in clear, structured tables to allow for easy comparison.
Table 1: Comparative Hydrolysis of Epoxides by Epoxide Hydrolase
| Compound | Concentration (µM) | Rate of Diol Formation (nmol/min/mg protein) |
| Oxirane, 2-methyl-3-(1-methylethyl)- | ||
| Comparator Epoxide 1 | ||
| Comparator Epoxide 2 |
Table 2: Comparative Conjugation of Epoxides by Glutathione S-Transferase
| Compound | Concentration (µM) | Rate of GSH Conjugate Formation (nmol/min/mg protein) |
| Oxirane, 2-methyl-3-(1-methylethyl)- | ||
| Comparator Epoxide 1 | ||
| Comparator Epoxide 2 |
Proposed Visualization of Experimental Workflow
A standardized workflow for assessing the cross-reactivity of the target compound is presented below.
Caption: A standardized workflow for the enzymatic evaluation of epoxide cross-reactivity.
Benchmarking the Efficiency of 2-Methyl-3-isopropyloxirane Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The ring-opening of epoxides is a cornerstone of organic synthesis, providing a versatile pathway to a wide array of functionalized molecules, particularly β-amino alcohols, which are crucial building blocks in numerous pharmaceuticals. This guide provides a comparative analysis of the efficiency of reactions involving 2,3-dialkyl-substituted epoxides, with a focus on analogs of 2-methyl-3-isopropyloxirane, such as 2,3-epoxyhexane. By presenting key experimental data and detailed protocols, this document aims to assist researchers in selecting the most effective synthetic routes.
Comparative Analysis of Catalytic Systems for Epoxide Ring-Opening
The efficiency of the nucleophilic ring-opening of 2,3-dialkyl-substituted epoxides is highly dependent on the catalytic system employed. Below is a comparison of various catalysts for the aminolysis of aliphatic epoxides with aniline, a common benchmark reaction. The data is compiled from various studies to provide a comparative overview.
| Catalyst | Epoxide Substrate | Nucleophile | Reaction Conditions | Time (h) | Yield (%) | Regioselectivity | Reference |
| YCl₃ (1 mol%) | 1,2-epoxyhexane | Aniline | Solvent-free, Room Temp. | 12 | 95 | High (attack at less hindered carbon) | [1] |
| Cyanuric Chloride (10 mol%) | 1,2-epoxyhexane | Aniline | Solvent-free, 60 °C | 1.5 | 92 | High (attack at less hindered carbon) | [2] |
| Acetic Acid | 1,2-epoxyhexane | Aniline | Solvent-free, Room Temp. | 0.5 | 94 | High (attack at less hindered carbon) | [3] |
| Zinc(II) Perchlorate Hexahydrate (10 mol%) | Cyclohexene oxide | Aniline | Solvent-free, Room Temp. | 0.5 | 96 | N/A (symmetrical) | [4] |
| None (Solvent-directed) | 1,2-epoxybutane | Benzylamine | DMF/H₂O, 60 °C | 24 | 91 | High (attack at less hindered carbon) | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the catalytic ring-opening of a 2,3-dialkyl-substituted epoxide.
Protocol 1: Yttrium Chloride (YCl₃) Catalyzed Aminolysis of 1,2-Epoxyhexane
Materials:
-
1,2-Epoxyhexane
-
Aniline
-
Yttrium Chloride (YCl₃)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry vial equipped with a magnetic stir bar, add 1,2-epoxyhexane (1 mmol) and aniline (1 mmol).
-
To this mixture, add YCl₃ (0.01 mmol, 1 mol%).
-
Stir the reaction mixture at room temperature under solvent-free conditions for 12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product directly by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the desired β-amino alcohol.[1]
Protocol 2: Cyanuric Chloride Catalyzed Aminolysis of 1,2-Epoxyhexane
Materials:
-
1,2-Epoxyhexane
-
Aniline
-
Cyanuric Chloride
-
Dichloromethane
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1,2-epoxyhexane (1 mmol) and aniline (1.2 mmol) in a round-bottom flask, add cyanuric chloride (0.1 mmol, 10 mol%).
-
Heat the mixture at 60 °C for 1.5 hours, with stirring.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane and wash with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the pure β-amino alcohol.[2]
Visualizing Reaction Pathways and Workflows
General Reaction Pathway for Catalytic Epoxide Ring-Opening
The following diagram illustrates the general mechanism for the Lewis acid-catalyzed ring-opening of a 2,3-disubstituted epoxide with an amine. The Lewis acid activates the epoxide, making it more susceptible to nucleophilic attack by the amine.
Caption: Lewis acid-catalyzed ring-opening of a 2,3-disubstituted epoxide.
Experimental Workflow for Benchmarking Studies
This diagram outlines a typical workflow for comparing the efficiency of different catalytic systems in the synthesis of β-amino alcohols from epoxides.
Caption: General experimental workflow for comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. β-Amino alcohol synthesis by amination (alkylation) [organic-chemistry.org]
- 5. Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols [organic-chemistry.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Oxirane, 2-methyl-3-(1-methylethyl)-
This document provides crucial safety protocols and logistical plans for the handling and disposal of Oxirane, 2-methyl-3-(1-methylethyl)-, also known as 2,3-Epoxy-4-methylpentane. Given that this chemical is an epoxide, stringent safety measures are necessary to prevent potential health hazards. Adherence to these guidelines is mandatory for all laboratory personnel.
Personal Protective Equipment (PPE)
All personnel handling Oxirane, 2-methyl-3-(1-methylethyl)- must use the personal protective equipment outlined in the table below. This is critical to avoid skin and eye contact, as well as inhalation of vapors.[1][2][3]
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Hand Protection | Chemical Resistant Gloves | Nitrile or Butyl Rubber (Standard EN374) | To prevent direct skin contact with the chemical.[1][2] |
| Eye and Face Protection | Safety Goggles with Side Shields or a Face Shield | Consistent with EN 166 or equivalent | To protect eyes from splashes or accidental contact.[1][2] |
| Body Protection | Chemical-Resistant Coveralls or Apron and Long Sleeves | Butyl rubber for aprons | To protect skin and personal clothing from contamination.[1][4] |
| Respiratory Protection | Respirator with appropriate filters | A-P2 filter for organic solvent vapors and particles | Required when working in poorly ventilated areas or when aerosolization is possible to prevent inhalation of harmful vapors.[1][2][5] |
| Foot Protection | Closed-toed shoes | --- | To protect feet from potential spills.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is essential for the safe handling of this epoxide. The following workflow must be followed:
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
